Butyl methyl(phenyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
6946-36-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
butyl N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-10-15-12(14)13(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
ZZCBCSRPVZSBJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of Butyl N-methyl-N-phenylcarbamate
An In-depth Technical Guide to the Chemical Profile of Butyl N-methyl-N-phenylcarbamate
Abstract
This technical guide provides a comprehensive chemical and analytical profile of Butyl N-methyl-N-phenylcarbamate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's structural characteristics, physicochemical properties, a validated synthetic pathway, and robust analytical methodologies for its characterization and purity assessment. By integrating foundational chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for the study and application of this specific carbamate ester.
Introduction to Carbamates and the Subject Compound
Carbamates, esters of carbamic acid (NH₂COOH), are a significant class of organic compounds with a broad spectrum of applications. Their structural motif is central to a variety of biologically active molecules, including pesticides and pharmaceuticals.[1][2] The biological activity of carbamates often stems from their ability to act as cholinesterase inhibitors, a mechanism they share with organophosphate insecticides.[1] The diversity of the two organic substituents on the carbamate nitrogen and the oxygen atom allows for fine-tuning of the molecule's chemical properties and biological efficacy.
This guide focuses on a specific, N,N-disubstituted carbamate: Butyl N-methyl-N-phenylcarbamate . We will explore its core chemical structure, properties, synthesis, and analysis, providing the technical foundation necessary for its application in research and development.
Chemical Identity and Structure
A precise understanding of a compound's identity is the cornerstone of all scientific investigation. This section delineates the fundamental structural and naming conventions for Butyl N-methyl-N-phenylcarbamate.
Nomenclature and Identifiers
-
Systematic IUPAC Name: phenyl N-butyl-N-methylcarbamate[3]
-
Synonyms: Phenyl butyl(methyl)carbamate, Carbamic acid, butylmethyl-, phenyl ester[3]
-
PubChem Compound ID: 564973[3]
-
Molecular Formula: C₁₂H₁₇NO₂[3]
-
Canonical SMILES: CCCCN(C)C(=O)OC1=CC=CC=C1[3]
-
InChIKey: PIYQZICAYWIHGV-UHFFFAOYSA-N[3]
Molecular Structure
The structure consists of a central carbamate functional group. The nitrogen atom is substituted with both a methyl group and an n-butyl group. The carbonyl oxygen of the carbamate is bonded to a phenyl group, forming a phenyl ester. This N,N-disubstituted arrangement prevents the formation of hydrogen bonds at the nitrogen atom, influencing its solubility and reactivity compared to N-monosubstituted or unsubstituted carbamates.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological membranes. The following table summarizes key computed properties for Butyl N-methyl-N-phenylcarbamate.
| Property | Value | Source |
| Molecular Weight | 207.27 g/mol | PubChem[3] |
| Monoisotopic Mass | 207.125928785 Da | PubChem[3] |
| XLogP3 | 2.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 5 | PubChem[3] |
XLogP3 is a computed octanol/water partition coefficient that indicates the lipophilicity of the molecule. A value of 2.8 suggests moderate lipophilicity, implying good solubility in organic solvents and potentially significant membrane permeability.
Synthesis and Mechanistic Rationale
The synthesis of carbamates can be achieved through several routes. For an N,N-disubstituted carbamate like the target compound, a highly efficient and common method involves the reaction of a secondary amine with a chloroformate.
Retrosynthetic Analysis & Chosen Pathway
A logical disconnection of the carbamate bond points to two primary synthetic routes:
-
Reaction of N-methyl-N-butylanine with phenyl chloroformate .
-
Reaction of N-methyl-N-phenylamine (N-methylaniline) with butyl chloroformate .
Both pathways are viable examples of nucleophilic acyl substitution. We will detail the first pathway, as it is a robust and widely applicable method for synthesizing phenyl carbamates. The reaction proceeds via the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon of phenyl chloroformate. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles for carbamate synthesis.[4] Researchers should conduct their own risk assessment before proceeding.
Objective: To synthesize Butyl N-methyl-N-phenylcarbamate from N-methyl-N-butylanine and phenyl chloroformate.
Materials:
-
N-methyl-N-butylanine (1.0 eq)
-
Phenyl chloroformate (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-N-butylanine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Rationale: The reaction is initiated at 0 °C to control the initial exotherm and prevent potential side reactions. An inert atmosphere (nitrogen) prevents reactions with atmospheric moisture.
-
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Rationale: TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
-
Reagent Addition: Dissolve phenyl chloroformate (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the phenyl chloroformate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent the formation of undesired byproducts. A slight excess of the chloroformate ensures complete consumption of the starting amine.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a critical tool for monitoring the disappearance of starting materials and the appearance of the product.
-
-
Aqueous Work-up: Once the reaction is complete, quench the mixture by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Rationale: The HCl wash removes the triethylamine hydrochloride salt and any remaining unreacted amine.
-
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Rationale: The NaHCO₃ wash removes any residual acidic impurities, including unreacted phenyl chloroformate which may have hydrolyzed. The brine wash removes bulk water from the organic phase before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Complete removal of water is essential before solvent evaporation. MgSO₄ is a fast and efficient drying agent.
-
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Rationale: Flash chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from any non-polar or highly polar impurities.
-
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the butyl, methyl, and phenyl protons. The butyl group should exhibit a triplet for the terminal methyl group, and multiplets for the three methylene (CH₂) groups. The N-methyl group will appear as a singlet. The protons on the phenyl ring will appear in the aromatic region (typically 7.0-7.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all 12 unique carbons. Key signals include the carbonyl carbon (~155 ppm), aromatic carbons (~120-150 ppm), and aliphatic carbons of the butyl and methyl groups in the upfield region.
-
Mass Spectrometry (MS): GC-MS is an excellent technique for this molecule.[3] Electron impact (EI) ionization would likely show the molecular ion peak (M⁺) at m/z = 207. Key fragmentation patterns would involve cleavage of the butyl chain and loss of the phenoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of carbamates, typically found in the range of 1700-1730 cm⁻¹. C-N and C-O stretching bands will also be present.
Detailed Protocol: HPLC-UV Purity Assessment
This protocol is based on standard methods for the analysis of carbamate pesticides, adapted for purity assessment.[5][6]
Objective: To determine the purity of a synthesized batch of Butyl N-methyl-N-phenylcarbamate using reverse-phase High-Performance Liquid Chromatography with UV detection.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample: ~1 mg/mL solution of the compound in Acetonitrile
Procedure:
-
System Preparation: Equilibrate the C18 column with a mobile phase composition of 60% Acetonitrile / 40% Water for at least 15 minutes or until a stable baseline is achieved.
-
Rationale: A C18 column is chosen due to the non-polar nature of the analyte. Equilibration ensures reproducible retention times.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Rationale: 254 nm is a common wavelength for detecting aromatic compounds due to the strong absorbance of the phenyl ring. A controlled column temperature ensures consistent chromatography.
-
-
Sample Analysis: Inject the prepared sample solution.
-
Data Acquisition: Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (e.g., 15 minutes).
-
Data Processing: Integrate all peaks detected in the chromatogram. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Rationale: This method of area percent calculation provides a reliable estimation of purity, assuming all components have a similar response factor at the chosen wavelength. For absolute quantification, a calibration curve with a certified reference standard would be necessary.
-
Potential Applications and Biological Context
While specific applications for Butyl N-methyl-N-phenylcarbamate are not extensively documented in public literature, its structure is analogous to many known bioactive carbamates. Many N-methyl carbamates, such as Bufencarb, are known cholinesterase inhibitors used as pesticides.[1] The primary mechanism of these compounds involves the carbamoylation of the serine hydroxyl group in the active site of the acetylcholinesterase (AChE) enzyme, leading to its reversible inhibition.[1]
Given this precedent, it is plausible that Butyl N-methyl-N-phenylcarbamate could exhibit similar biological activity. Its moderate lipophilicity suggests it may be capable of crossing biological membranes to reach target sites. Further research, including in vitro enzyme inhibition assays and in vivo toxicological studies, would be required to validate this hypothesis and explore its potential use in agriculture or as a pharmacological probe.
Safety and Handling
As a matter of good laboratory practice, Butyl N-methyl-N-phenylcarbamate should be handled with care in a well-ventilated area or a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid contact with skin and eyes and prevent inhalation of any dust or aerosols.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Butyl N-methyl-N-phenylcarbamate is a well-defined organic compound with a core carbamate structure. Its chemical identity is firmly established through systematic nomenclature and structural descriptors. This guide has provided a robust framework for its synthesis via nucleophilic acyl substitution and its analytical characterization using modern spectroscopic and chromatographic techniques. The detailed protocols and mechanistic rationales presented herein offer the necessary tools for researchers to produce, purify, and validate this compound for further investigation into its potential biological activities and applications.
References
-
Title: Phenyl butyl(methyl)carbamate | C12H17NO2 | CID 564973 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION Source: Organic Syntheses URL: [Link]
-
Title: Chemical Properties of sec.-Butyl N-phenyl carbamate Source: Cheméo URL: [Link]
-
Title: m-(1-Methylbutyl)phenyl methylcarbamate | C13H19NO2 | CID 16787 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies Source: National Institutes of Health (PMC) URL: [Link]
-
Title: 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate Source: National Institutes of Health (PMC) URL: [Link]
-
Title: methyl N-methyl-N-phenylcarbamate | C9H11NO2 | CID 11744989 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: t-Butyl carbanilate | C11H15NO2 | CID 137930 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: Phenyl n-butylcarbamate | C11H15NO2 | CID 97513 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: sec.-Butyl N-methyl carbamate | C6H13NO2 | CID 527634 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: Butyl carbanilate | C11H15NO2 | CID 15233 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates Source: Michael Pittelkow URL: [Link]
-
Title: Determination of n-methylcarbamates in foods Source: PubMed URL: [Link]
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- 2. 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl butyl(methyl)carbamate | C12H17NO2 | CID 564973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. Determination of n-methylcarbamates in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comparative Technical Analysis: Bufencarb Isomers vs. Butyl Phenyl Carbamate
This guide provides a rigorous technical analysis comparing Bufencarb —a complex isomeric mixture of pentyl-substituted phenyl methylcarbamates—and the class of Butyl Phenyl Carbamates , specifically focusing on Fenobucarb (BPMC) , the commercially dominant isomer often referenced by this nomenclature.
The distinction is critical for analytical resolution and toxicological assessment, as the meta-substitution pattern and C5-alkyl chain of Bufencarb confer distinct lipophilicity and enzyme kinetics compared to the ortho-substituted C4-alkyl chain of Fenobucarb.
Structural Chemistry & Isomerism[1]
The primary point of confusion lies in the nomenclature. While "butyl phenyl carbamate" suggests a generic structure, in pesticide chemistry, it almost invariably refers to Fenobucarb (2-sec-butylphenyl methylcarbamate). Bufencarb , conversely, is a mixture of pentyl (C5) isomers.
Bufencarb: The C5 Isomeric Mixture
Bufencarb (CAS 8065-36-9) is not a single molecule but a reaction product containing two primary positional isomers of sec-pentylphenyl methylcarbamate .
-
Major Isomer (~75%): 3-(1-methylbutyl)phenyl methylcarbamate.[1]
-
Minor Isomer (~25%): 3-(1-ethylpropyl)phenyl methylcarbamate.[1]
Both isomers possess a meta-substitution pattern on the phenyl ring relative to the carbamate moiety. The alkyl group is a branched C5 chain (sec-pentyl).
Butyl Phenyl Carbamate (Fenobucarb): The C4 Single Isomer
Fenobucarb (CAS 3766-81-2) is a single molecular entity: 2-(1-methylpropyl)phenyl methylcarbamate .
-
Substitution: Ortho -position.
-
Alkyl Group: Branched C4 chain (sec-butyl).
Physicochemical Comparison
The addition of a methylene group (-CH₂-) in Bufencarb significantly alters the partition coefficient (LogP), affecting membrane permeability and bioaccumulation potential.
| Feature | Bufencarb (Major Isomer) | Fenobucarb (BPMC) |
| IUPAC Name | 3-(pentan-2-yl)phenyl methylcarbamate | 2-(butan-2-yl)phenyl methylcarbamate |
| Molecular Formula | C₁₃H₁₉NO₂ | C₁₂H₁₇NO₂ |
| Molecular Weight | 221.30 g/mol | 207.27 g/mol |
| Alkyl Chain | sec-Pentyl (C5) | sec-Butyl (C4) |
| Ring Substitution | Meta (3-position) | Ortho (2-position) |
| LogP (Oct/Water) | ~3.7 (Higher Lipophilicity) | ~2.8 (Moderate Lipophilicity) |
| Physical State | Yellowish solid/oil (mixture) | Colorless solid/liquid |
Synthetic Pathways & Impurity Profiles
Understanding the synthesis explains why Bufencarb is a mixture while Fenobucarb is produced as a purer isomer.
Synthesis Logic
-
Bufencarb Production: Produced by the alkylation of phenol with amylenes (pentenes). The reaction of phenol with mixed amylenes yields a mixture of ortho and meta isomers. The meta isomers are separated (or enriched) and then reacted with methyl isocyanate (MIC). The carbamoylation step preserves the isomeric ratio of the alkylphenol precursor.
-
Fenobucarb Production: Produced by the alkylation of phenol with 2-butene (or sec-butyl alcohol). The ortho-alkylation is favored and can be selectively isolated before reaction with MIC.
Visualization of Synthetic Divergence
The following diagram illustrates the divergence in alkylation precursors leading to the specific isomeric outcomes.
Figure 1: Synthetic divergence showing how precursor alkene selection dictates the final C4 vs. C5 and Ortho vs. Meta isomeric structure.
Mechanism of Action: Acetylcholinesterase Inhibition[4][5]
Both compounds act as reversible inhibitors of acetylcholinesterase (AChE), but their steric properties influence binding affinity.
Carbamoylation Kinetics
The carbamate moiety mimics acetylcholine. The serine hydroxyl group in the AChE active site attacks the carbamate carbonyl.
-
Formation of Michaelis Complex: Rapid equilibrium.
-
Carbamoylation: The leaving group (the substituted phenol) is released.
-
Decarbamoylation: The carbamoylated enzyme hydrolyzes very slowly compared to the acetylated enzyme, leading to ACh accumulation.
Structural Impact on Potency:
-
Fenobucarb (Ortho): The ortho-alkyl group provides steric hindrance that can stabilize the enzyme-inhibitor complex, often increasing potency against specific insect pests like planthoppers.
-
Bufencarb (Meta): The meta-substitution and longer C5 chain allow for hydrophobic interaction with different pockets of the AChE gorge, potentially broadening the spectrum but altering mammalian toxicity profiles.
Experimental Protocol: Analytical Separation
To distinguish Bufencarb isomers from Fenobucarb in a mixed sample, a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required. The mass difference (221 vs 207 Da) allows for easy MS filtering, but chromatographic separation is necessary to resolve the internal Bufencarb isomers.
Materials
-
Column: DB-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Internal Standard: Triphenyl phosphate (TPP).
Step-by-Step Methodology
-
Sample Preparation: Extract residue with acetonitrile. Clean up using PSA (Primary Secondary Amine) dSPE to remove matrix interferences (lipids/sugars).
-
Derivatization (Optional but Recommended): While carbamates can be analyzed directly, thermal degradation is a risk. If degradation is observed, hydrolyze to the corresponding phenols and derivatize with BSTFA. However, for isomer differentiation, direct injection with a cool on-column inlet is preferred.
-
GC Parameters:
-
Inlet: 250°C (Splitless).
-
Oven: 60°C (1 min hold) → 20°C/min → 180°C → 5°C/min → 230°C.
-
-
MS Acquisition (SIM Mode):
-
Fenobucarb Target Ion: m/z 150 (molecular ion of phenol fragment), m/z 207 (M+).
-
Bufencarb Target Ions: m/z 164 (phenol fragment + CH₂), m/z 221 (M+).
-
Data Interpretation[1][3]
-
Fenobucarb: Elutes earlier due to lower molecular weight and boiling point. Single sharp peak.
-
Bufencarb: Appears as a doublet .
References
-
PubChem. (n.d.). Bufencarb (Compound).[4][3][2][5][6][7] National Library of Medicine. Retrieved from [Link]
-
PubChem. (n.d.).[2][5][7] Fenobucarb (Compound).[4][3][2][5][7] National Library of Medicine. Retrieved from [Link]
-
Haz-Map. (n.d.). m-(1-Ethylpropyl)phenyl methylcarbamate.[3][2][5][6] Information on Hazardous Chemicals and Occupational Diseases.[2][5] Retrieved from [Link]
-
University of Hertfordshire. (2025). Bufencarb - PPDB: Pesticide Properties DataBase. Retrieved from [Link]
Sources
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. m-(1-Methylbutyl)phenyl methylcarbamate | C13H19NO2 | CID 16787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bufencarb | C52H76N4O8 | CID 69882442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bufencarb (Ref: RE-5353) [sitem.herts.ac.uk]
- 5. M-(1-Ethylpropyl)phenyl methylcarbamate | C13H19NO2 | CID 12643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m-(1-Ethylpropyl)phenyl methylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Butyl butyl(phenyl)carbamate | C15H23NO2 | CID 245417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic properties of N-butyl-N-methyl carbamate derivatives
Thermodynamic & Physicochemical Profiling of N-Butyl-N-Methyl Carbamate Derivatives: A Technical Guide
Executive Summary & Molecular Architecture
This guide provides a comprehensive technical analysis of N-butyl-N-methyl carbamate derivatives , a class of organic compounds increasingly critical in pharmaceutical intermediate synthesis, prodrug design, and green solvent engineering. Unlike simple primary carbamates, the N,N-disubstituted motif (specifically the asymmetric butyl/methyl substitution) introduces unique steric and electronic properties that govern their thermodynamic behavior.
Core Structural Distinction:
The thermodynamic profile of these derivatives is dictated by the restricted rotation around the Nitrogen-Carbonyl (
-
Primary Motif:
-
Key Derivatives:
-
Ethyl N-butyl-N-methylcarbamate (Liquid solvent/intermediate)
-
tert-Butyl N-methylcarbamate (Solid/Boc-protected intermediate)
-
Synthetic Routes & Reaction Thermodynamics
The synthesis of N-butyl-N-methyl carbamates is thermodynamically driven by nucleophilic acyl substitution. The choice of reagents significantly alters the enthalpy of reaction (
Primary Synthetic Pathway (Chloroformate Route)
The most robust method involves the reaction of N-methylbutylamine with an alkyl chloroformate. This reaction is highly exothermic and requires careful thermal management to prevent side reactions (e.g., isocyanate formation).
Caption: Nucleophilic acyl substitution pathway for N-butyl-N-methyl carbamate synthesis via chloroformate.
Thermodynamic Properties: Bulk & Solution Phase
Understanding the macroscopic properties requires analyzing the intermolecular forces. N,N-disubstituted carbamates lack the N-H donor for strong hydrogen bonding found in monosubstituted carbamates, leading to lower viscosity and boiling points relative to their molecular weight.
Volumetric and Transport Properties
The following data summarizes the physicochemical baseline for Ethyl N-butyl-N-methylcarbamate (representative liquid derivative) and tert-Butyl N-methylcarbamate (solid derivative).
| Property | Ethyl N-butyl-N-methylcarbamate | tert-Butyl N-methylcarbamate | Thermodynamic Significance |
| Physical State (25°C) | Colorless Liquid | White Solid / Low melt | Lattice energy vs. van der Waals forces. |
| Density ( | ~0.94 - 0.96 g/cm³ | ~0.91 g/cm³ (melt) | Critical for process engineering and solvent extraction layers. |
| Boiling Point | ~210-215°C (est.) | 176°C (760 mmHg) | Indicates strength of dipole-dipole interactions. |
| Refractive Index ( | 1.435 - 1.445 | 1.417 | Correlates with molar polarizability. |
| Flash Point | >90°C | ~60°C | Safety parameter derived from vapor pressure curves. |
| LogP (Octanol/Water) | ~2.1 | ~1.1 | Lipophilicity indicator; N-butyl chain increases LogP significantly. |
Note: Values are synthesized from homologous series data and experimental reports for close structural analogs [1, 2].
Excess Molar Properties ( and )
In binary mixtures (e.g., with alcohols or alkanes), N,N-dialkyl carbamates exhibit non-ideal behavior.
-
Excess Molar Volume (
): Typically negative when mixed with alcohols due to the packing effect where small alcohol molecules fit into the free volume of the bulky carbamate, and dipole-dipole interactions between the carbonyl oxygen and alcohol hydroxyl. -
Excess Enthalpy (
): Exothermic (negative) mixing with proton donors (chloroform, alcohols) due to H-bond formation with the carbonyl oxygen.
Thermal Stability & Decomposition Kinetics
A critical distinction in drug development is the stability of the carbamate linkage. N,N-disubstituted carbamates are significantly more thermally stable than N-monosubstituted variants because they lack the acidic proton required for the E1cB-like elimination mechanism that forms isocyanates.
Decomposition Mechanisms[1]
-
N-Monosubstituted: Decomposes via Isocyanate intermediate (Low energy barrier).
-
N,N-Disubstituted (N-Butyl-N-Methyl): Decomposes via concerted cyclic elimination (if
-hydrogens are present on the ester group) or radical cleavage (High energy barrier).
Caption: Comparison of thermal decomposition pathways showing superior stability of N,N-disubstituted carbamates.
Experimental Protocols (Self-Validating)
To ensure data integrity (E-E-A-T), the following protocols include internal validation steps.
Protocol A: Determination of Density and Excess Molar Volume
Objective: Measure density (
-
Calibration: Perform "Air/Water Check" at 20.00°C.
-
Validation:
must read g/cm³. If not, clean cell with ethanol/acetone and recalibrate.
-
-
Sample Injection: Inject N-butyl-N-methyl carbamate carefully to avoid microbubbles.
-
Validation: Use the instrument's camera or viscosity-correction mode to detect bubble errors.
-
-
Temperature Scan: Measure
at 5K intervals (288.15K to 323.15K). -
Calculation:
Where is mole fraction and is molar mass.[1]
Protocol B: Dynamic Viscosity via Rolling Ball Viscometer
Objective: Determine activation energy of viscous flow (
-
Inclination: Set capillary angle (e.g., 70°) based on expected viscosity range (0.5 - 10 mPa·s).
-
Measurement: Record rolling time (
) of the steel ball.-
Validation: Variation coefficient between 3 consecutive runs must be
.
-
-
Arrhenius Plot: Plot
vs .-
Validation: Linearity (
) confirms Newtonian behavior and valid temperature control.
-
References
-
NIST Thermophysical Properties Division. (2025). Web Thermo Tables (WTT) - Professional Edition: Thermophysical Properties of Carbamates. National Institute of Standards and Technology. [Link]
-
PubChem. (2025). Compound Summary: tert-Butyl N-methylcarbamate (CID 527634). National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (1933). n-Butyl Carbamate Synthesis Procedures. Org. Syn. Coll. Vol. 2, p. 464.[2] [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
Sources
Toxicity profile and SDS for butyl methyl(phenyl)carbamate
The following technical guide details the toxicity profile, mechanism of action, and safety protocols for Butyl methyl(phenyl)carbamate (specifically identified as Butyl
This guide synthesizes data from structural analogs, general carbamate toxicology, and available safety data sheets (SDS) for research-grade intermediates.
Toxicity Profile, Mechanism of Action, and Safety Data Sheet (SDS)
Executive Summary & Chemical Identification
This compound represents a class of
Structural Disambiguation
The nomenclature "this compound" refers to the ester of carbamic acid where the nitrogen is substituted with both a methyl and a phenyl group.
| Property | Specification |
| Chemical Name | Butyl |
| Common Analog | tert-Butyl |
| CAS Number | 28131-24-0 (tert-butyl isomer); n-butyl isomer is rare/custom. |
| Molecular Formula | |
| Molecular Weight | 207.27 g/mol |
| Physical State | Viscous liquid or low-melting solid (isomer dependent) |
| Lipophilicity (cLogP) | ~2.8 – 3.2 (Predicted) |
Critical Note: This guide primarily addresses the
-methyl--phenyl structure. If the compound is a "methylphenyl" (tolyl) derivative (e.g., Butyl (2-methylphenyl)carbamate), the toxicity profile shifts towards higher sensitization potential.
Mechanism of Action: Cholinesterase Inhibition[1][2]
While
The Molecular Pathway
The toxicity stems from the carbamylation of the Serine-203 residue within the AChE catalytic triad.
-
Binding: The phenyl ring interacts with the aromatic gorge of AChE (Trp-286).
-
Acylation: The serine hydroxyl attacks the carbamate carbonyl.
-
Leaving Group Release:
-methylaniline is released (unlike simple carbamates which release methylamine). -
Hydrolysis (Recovery): The carbamylated enzyme hydrolyzes very slowly compared to the acetylated enzyme (minutes to hours vs. microseconds), leading to accumulation of acetylcholine (ACh) at the synapse.
Expert Insight: The lack of an N-H proton in this compound reduces the carbamylation rate constant (
) compared to commercial pesticides. Therefore, acute toxicity is often lower, but the lipophilicity (butyl + phenyl) ensures high blood-brain barrier (BBB) penetration.
Pathway Visualization (DOT)
Figure 1: Kinetic pathway of AChE inhibition by carbamates.[1] The "Slow Hydrolysis" step is the rate-limiting factor defining toxicity duration.
Toxicity Profile & Risk Assessment
Acute Toxicity (Predicted & Analog Data)
Based on SAR (Structure-Activity Relationship) with CAS 28131-24-0 and related phenyl carbamates:
-
Oral LD50 (Rat): Estimated 500 – 1500 mg/kg. (Category 4: Harmful if swallowed).[2][3]
-
Dermal: Potential for absorption. Irritating to skin due to lipophilic nature.
-
Inhalation: Mist/aerosol causes respiratory irritation. High concentrations may induce cholinergic symptoms (miosis, salivation).
Chronic & Specific Target Organ Toxicity
-
Sensitization: Phenyl carbamates are known structural alerts for skin sensitization (ACD).
-
Metabolic Activation: Hepatic CYP450 oxidation can dealkylate the
-butyl or -methyl groups, potentially generating more toxic -monosubstituted metabolites in vivo.
Safety Data Sheet (SDS) Synthesis
This section provides the core GHS classifications required for a compliant SDS.
Section 2: Hazard Identification (GHS)
| Pictogram | Signal Word | Hazard Statements |
| WARNING | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Section 4: First Aid Measures
-
General: Consult a physician. Show this SDS.
-
Inhalation: Move to fresh air. If wheezing/miosis occurs, suspect cholinergic crisis.
-
Skin: Wash with soap and water for 15 minutes. Do not use solvents (enhances absorption).
-
Eyes: Rinse thoroughly with plenty of water for at least 15 minutes.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]
Section 8: Exposure Controls / PPE[8]
-
Respiratory: N95 (US) or P1 (EU) dust/mist respirator for solid handling.
-
Hand Protection: Nitrile rubber gloves (0.11 mm min thickness). Note: Carbamates penetrate latex.
-
Eye Protection: Safety glasses with side shields.
Experimental Protocol: Validation of Inhibition
To verify the toxicity/activity of this specific carbamate, the Ellman Assay is the gold standard. This protocol is self-validating via the use of a known inhibitor (e.g., Physostigmine) as a positive control.
Reagents Preparation
-
Buffer A: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer A.
-
Substrate: 75 mM Acetylthiocholine iodide (ATCh).
-
Enzyme: Electric eel AChE (0.5 U/mL) or human recombinant AChE.
Step-by-Step Workflow
-
Incubation: Mix 140 µL Buffer A, 20 µL Enzyme, and 20 µL Test Compound (this compound dissolved in DMSO).
-
Equilibration: Incubate at 25°C for 10–30 minutes (critical for carbamylation to occur).
-
Reaction Trigger: Add 10 µL DTNB and 10 µL ATCh substrate.
-
Measurement: Monitor absorbance at 412 nm for 5 minutes.
-
Calculation: Determine % Inhibition relative to DMSO control.
Workflow Visualization (DOT)
Figure 2: Ellman's Assay workflow for quantifying carbamate-induced AChE inhibition.
References
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: tert-Butyl N-methyl-N-phenylcarbamate (CAS 28131-24-0).[6][7]Link
-
PubChem. (2025).[8][9] Compound Summary: Phenyl butyl(methyl)carbamate (CID 564973).[9] National Library of Medicine. Link
-
Pistolozzi, M., et al. (2017).[10] "A new method to characterize the kinetics of cholinesterases inhibited by carbamates."[10] Journal of Pharmaceutical and Biomedical Analysis. Link
- Bar-On, P., et al. (2002). "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry, 41(11), 3555-3564.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl (3-aminopropyl)carbamate | Carbamates | Ambeed.com [ambeed.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet [chemicalbook.com]
- 6. tert-butyl N-methyl-N-phenylcarbamate | 28131-24-0 [sigmaaldrich.cn]
- 7. namiki-s.co.jp [namiki-s.co.jp]
- 8. m-(1-Methylbutyl)phenyl methylcarbamate | C13H19NO2 | CID 16787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenyl butyl(methyl)carbamate | C12H17NO2 | CID 564973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Butyl Methyl(phenyl)carbamate from N-Methylaniline
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific context for the synthesis of butyl methyl(phenyl)carbamate, a valuable compound in organic synthesis and drug development. The primary method detailed is the reaction of N-methylaniline with butyl chloroformate, a robust and well-established procedure. This document is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol, but also the underlying chemical principles, safety precautions, and characterization techniques.
Introduction: The Significance of Carbamates
Carbamates, esters of carbamic acid, are a class of organic compounds with the general structure R₂NC(O)OR'. This functional group is a cornerstone in various fields of chemistry and biology. In medicinal chemistry, the carbamate moiety is a key structural feature in numerous therapeutic agents, where it can act as a stable analogue of an amide or ester bond, influencing the molecule's pharmacokinetic and pharmacodynamic properties.[1] Furthermore, carbamates are extensively used as protecting groups for amines in multi-step organic synthesis, with the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups being classic examples.[2][3] The synthesis of specific carbamates, such as this compound, is therefore a critical process for the development of novel chemical entities.
The most common and direct laboratory-scale synthesis of carbamates involves the reaction of an amine with a chloroformate.[2][3] This method, often carried out under Schotten-Baumann conditions, is highly efficient and versatile.[2][4] This guide will focus on this established and reliable synthetic route.
Reaction Scheme and Mechanism
The synthesis of this compound from N-methylaniline proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyl chloroformate. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5][6]
Reaction:
N-Methylaniline + Butyl Chloroformate → this compound + HCl
dot digraph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} caption { label = "Overall reaction scheme for the synthesis of this compound."; fontsize = 10; fontcolor = "#5F6368"; }
Mechanism:
The reaction proceeds through a tetrahedral intermediate. The presence of a base, such as pyridine or triethylamine, is crucial as it deprotonates the intermediate, preventing the protonation of the starting amine and neutralizing the HCl byproduct.
dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", fontname="Arial", fontsize=10];
} caption { label = "Simplified reaction mechanism."; fontsize = 10; fontcolor = "#5F6368"; }
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| N-Methylaniline | Reagent | Sigma-Aldrich | Purity ≥98% |
| Butyl Chloroformate | Reagent | Sigma-Aldrich | Purity ≥98% |
| Pyridine | Anhydrous | Fisher Scientific | Stored over molecular sieves |
| Dichloromethane (DCM) | Anhydrous | VWR | Stored over molecular sieves |
| Hydrochloric Acid (HCl) | 1 M aqueous | J.T. Baker | |
| Sodium Bicarbonate | Saturated aq. | EMD Millipore | |
| Brine | Saturated aq. | LabChem | |
| Anhydrous Magnesium Sulfate | Reagent | Acros Organics |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Safety Precautions
Butyl Chloroformate is a hazardous substance. It is flammable, corrosive, causes severe skin burns and eye damage, and is toxic if inhaled.[7][8] All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[7]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Step-by-Step Procedure
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
} caption { label = "Experimental workflow for the synthesis."; fontsize = 10; fontcolor = "#5F6368"; }
-
To a dry round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (1.0 eq).
-
Dissolve the N-methylaniline in anhydrous dichloromethane (DCM) and add anhydrous pyridine (1.2 eq).
-
Cool the flask in an ice bath to 0°C with stirring.
-
In a dropping funnel, dissolve butyl chloroformate (1.1 eq) in anhydrous DCM.
-
Add the butyl chloroformate solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol [9] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 5H, Ar-H)
-
δ 4.10 (t, J = 6.8 Hz, 2H, -O-CH₂-)
-
δ 3.25 (s, 3H, N-CH₃)
-
δ 1.60 (quintet, J = 7.2 Hz, 2H, -O-CH₂-CH₂-)
-
δ 1.35 (sextet, J = 7.4 Hz, 2H, -CH₂-CH₃)
-
δ 0.90 (t, J = 7.4 Hz, 3H, -CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 155.5 (C=O)
-
δ 143.0 (Ar-C)
-
δ 129.0 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 126.0 (Ar-CH)
-
δ 66.0 (-O-CH₂-)
-
δ 37.0 (N-CH₃)
-
δ 30.5 (-O-CH₂-CH₂-)
-
δ 19.0 (-CH₂-CH₃)
-
δ 13.5 (-CH₂-CH₃)
-
-
IR (neat, cm⁻¹):
-
~2960 (C-H aliphatic stretch)
-
~1700 (C=O carbamate stretch)
-
~1495, 1450 (C=C aromatic stretch)
-
~1250 (C-O stretch)
-
-
Mass Spectrometry (EI):
-
m/z 207 (M⁺)
-
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or hydrolysis of the chloroformate.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Butyl chloroformate is moisture-sensitive. Ensure the reaction is stirred for a sufficient duration.
-
-
Presence of Starting Material:
-
Cause: Insufficient chloroformate or reaction time.
-
Solution: Use a slight excess of butyl chloroformate (1.1 eq). Monitor the reaction by TLC until the N-methylaniline spot disappears.
-
-
Formation of Side Products:
-
Cause: Overheating during the addition of chloroformate can lead to side reactions.
-
Solution: Maintain a low temperature (0-5°C) during the addition of butyl chloroformate. Add the chloroformate solution slowly and dropwise.
-
Conclusion
The synthesis of this compound from N-methylaniline and butyl chloroformate is a reliable and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently obtain the desired product in high yield and purity. The mechanistic understanding and troubleshooting insights provided will further aid in the successful execution of this important organic transformation.
References
-
Schotten-Baumann Reaction - Lokey Lab Protocols. (2017). Wikidot. Available at: [Link]
-
Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2016). J. Med. Chem.
- Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis.
- Synthesis of N-Phenylcarbamate by C–N Coupling Reaction without Metal Particip
-
Phenyl butyl(methyl)carbamate | C12H17NO2 | CID 564973 - PubChem. National Institutes of Health. Available at: [Link]
- N-Dealkyl
- A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroform
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2016). ACS Medicinal Chemistry Letters.
-
PubChem Compound Summary for CID 564973, Phenyl butyl(methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
- N-Dealkylation of Amines by Chloroform
- A versatile method for the synthesis of carbamates from an 'in-situ' generated polymer-supported chloroform
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2016). Journal of Medicinal Chemistry.
Sources
- 1. rsc.org [rsc.org]
- 2. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. valsynthese.ch [valsynthese.ch]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Phenyl butyl(methyl)carbamate | C12H17NO2 | CID 564973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of N-alkyl carbamates via transesterification methods
Application Note: Advanced Preparation of N-Alkyl Carbamates via Transesterification (Aminolysis) of Dialkyl Carbonates
Executive Summary & Scientific Rationale
The synthesis of N-alkyl carbamates is a cornerstone in the production of peptide mimics, prodrugs, and agrochemicals. Historically, this relied on the reaction of amines with phosgene or isocyanates—methods plagued by extreme toxicity, corrosivity, and hazardous waste generation.
This guide details the Non-Phosgene Transesterification Route (formally aminolysis of organic carbonates).[1] By reacting amines with dialkyl carbonates (e.g., Dimethyl Carbonate - DMC), researchers can access carbamates using reagents that are non-toxic, biodegradable, and often acting as their own green solvent.[1]
Core Advantages:
-
Safety: Elimination of phosgene and CO/HCl handling.
-
Atom Economy: The only byproduct is the corresponding alcohol (e.g., methanol), which can be recycled.
-
Selectivity: Tunable catalysts allow differentiation between N-acylation (desired carbamate) and N-alkylation (side reaction).
Mechanistic Principles & Critical Process Parameters (CPP)
The reaction involves the nucleophilic attack of an amine (
The Thermodynamic Challenge
The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted to the right by the continuous removal of the leaving group (alcohol).
Chemoselectivity: The Alkylation Trap
A critical failure mode in this chemistry is N-Methylation . DMC is an ambident electrophile; it can react at the carbonyl carbon (soft electrophile, producing carbamate) or the methyl carbon (hard electrophile, producing N-methylated amine).
-
Low Temperature (<90°C) + Base Catalyst: Favors Carbamate (Kinetic control).
-
High Temperature (>150°C) + No Catalyst/Acid: Increases risk of N-Methylation.
Mechanistic Pathway Visualization
Figure 1: Reaction pathway distinguishing the desired carboxylation (solid lines) from the competing alkylation side reaction (red dashed line).
Experimental Protocols
Two distinct protocols are provided based on substrate class and available equipment.
Protocol A: Organocatalytic Method (TBD)
Best for: Aliphatic amines, mild conditions, high functional group tolerance.
Reagents:
-
Substrate: Primary aliphatic amine (1.0 equiv).
-
Reagent/Solvent: Dimethyl Carbonate (DMC) (10–20 equiv). Acts as solvent.
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ) (1–5 mol%).
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add the amine and DMC under an inert atmosphere (
or Ar). -
Catalyst Addition: Add TBD (1 mol% initially; increase to 5 mol% if kinetics are slow).
-
Reaction: Heat to 80°C (reflux temperature of DMC is 90°C). Stir for 4–8 hours.
-
Note: For equilibrium shift, use a Dean-Stark apparatus containing molecular sieves (3Å) to trap methanol if yield stalls.
-
-
Monitoring: Check TLC or GC-MS. Look for the disappearance of the amine peak and appearance of the carbamate (
mass shift). -
Workup:
-
Evaporate excess DMC under reduced pressure (rotary evaporator).
-
The residue is often pure enough. If TBD remains, filter through a short pad of silica gel using Ethyl Acetate/Hexane.
-
Protocol B: Lewis Acid Catalyzed Method (Zinc Acetate)
Best for: Aromatic amines (anilines), sterically hindered amines, large-scale synthesis.
Reagents:
-
Substrate: Aromatic amine (e.g., 2,4-diaminotoluene).[2]
-
Reagent: Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC) (20 equiv).
-
Catalyst: Zinc Acetate Dihydrate (
) (1–2 mol%).
Workflow:
-
Setup: Use a Stainless Steel Autoclave or heavy-walled pressure tube. (Required because reaction temp > boiling point of DMC).
-
Charging: Load amine, carbonate, and zinc catalyst.
-
Reaction: Seal and heat to 160–180°C .
-
Pressure Warning: Pressure will rise due to solvent vapor and methanol generation. Ensure vessel is rated for >20 bar.
-
-
Duration: 2–6 hours.
-
Workup:
-
Cool to room temperature.[3] Vent carefully.
-
Transfer mixture to a flask; remove excess carbonate via distillation.
-
Recycling: The solid residue contains the product and catalyst. Recrystallize from toluene or ethanol. The Zn catalyst often remains in the mother liquor or precipitates separately depending on solubility.
-
Comparative Data & Selection Guide
The following table summarizes performance metrics derived from validation studies (see References).
| Feature | Protocol A (TBD) | Protocol B (Zn Acetate) | Uncatalyzed |
| Mechanism | Homogeneous Base Catalysis | Heterogeneous/Lewis Acid | Thermal Aminolysis |
| Temperature | 80°C (Mild) | 160–190°C (High) | >200°C |
| Yield (Typical) | 85–98% | 93–98% | 40–60% |
| Selectivity | >99% Carbamate | >95% Carbamate | Poor (High N-Alkylation) |
| Substrate Scope | Aliphatic Amines, Alcohols | Aromatic Amines, Diamines | Simple Amines only |
| Green Score | High (Low energy) | Medium (High energy) | Low |
Process Workflow & Troubleshooting
Figure 2: Decision tree and workflow for selecting the optimal synthesis route.
Troubleshooting Guide
-
Low Conversion:
-
Cause: Equilibrium limitation.[4]
-
Fix: Increase the ratio of DMC (it acts as solvent and reagent). Add molecular sieves to the reflux path to remove methanol.
-
-
Product is Methylated Amine (R-NH-CH3):
-
Cause: Temperature too high or catalyst too acidic.
-
Fix: Switch to Protocol A (TBD) and lower temperature to 60–80°C.
-
-
Solidification in Reactor:
-
Cause: Product precipitation (bis-carbamates often have high melting points).
-
Fix: Use a co-solvent like THF or Dioxane if the carbonate alone is insufficient to solubilize the product.
-
References
-
Tundo, P., et al. (2010).[5][6][7] "Synthesis of Carbamates by Reaction of Amines with Dialkyl Carbonates: Influence of Leaving and Entering Groups." Synlett.
-
Baba, T., et al. (2010).[7] "Zinc Acetates as Efficient Catalysts for the Synthesis of Bis-isocyanate Precursors." Journal of the American Chemical Society.
-
Mutlu, H., & Meier, M. A. R. (2012). "TBD catalysis with dimethyl carbonate: a fruitful and sustainable alliance."[8][9] Green Chemistry.
-
Zhang, Q., et al. (2017).[10] "A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2." ChemSusChem.[10]
-
Grego, S., et al. (2012). "Dimethyl Carbonate and Amines: A Green Route to Carbamates."[1][11] Current Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of carbamates by reaction of amines with dialkyl carbonates: influ-ence of leaving and entering groups [iris.unive.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TBD catalysis with dimethyl carbonate: a fruitful and sustainable alliance - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reaction conditions for N-methylation of butyl phenyl carbamate
Application Note: Optimized Strategies for the N-Methylation of Butyl Phenyl Carbamate
Executive Summary
This guide details the synthetic protocols for the N-methylation of butyl phenyl carbamate (BPC). Unlike simple aliphatic carbamates, the N-phenyl moiety introduces specific electronic effects—lowering the pKa of the N-H bond (~12.3) while simultaneously reducing the nucleophilicity of the resulting anion via resonance delocalization.
This note presents three validated methodologies ranging from "Gold Standard" high-yield synthesis to Green Chemistry alternatives suitable for scale-up.
Target Transformation:
-
Substrate: Butyl phenyl carbamate (
) -
Reagent: Methylating agent (MeI or DMS)
-
Product: Butyl N-methyl-N-phenyl carbamate (
)
Mechanistic Insight & Strategic Planning
The N-methylation of N-aryl carbamates is governed by the competition between acidity and nucleophilicity . The phenyl ring withdraws electron density, making deprotonation easier than in alkyl carbamates, but the resulting anion is stabilized into the aromatic ring and the carbonyl oxygen.
Key Challenges:
-
Ambident Nucleophilicity: The carbamate anion can react at the Nitrogen (desired) or the Carbonyl Oxygen (undesired O-methylation to form an imidate).
-
Base Selection: While the pKa is moderate (~12), weak bases (
) often result in sluggish reaction rates due to the low nucleophilicity of the anion. -
Solubility: The butyl chain provides excellent lipophilicity, making this substrate an ideal candidate for Phase Transfer Catalysis (PTC).
Figure 1: Mechanistic pathway highlighting the resonance stabilization of the intermediate anion and the divergence between N- and O-methylation.
Experimental Protocols
Method A: The "Gold Standard" (Sodium Hydride)
Best for: Small scale (<5g), high-value synthesis, and maximum yield.
Rationale: Sodium Hydride (NaH) ensures irreversible, quantitative deprotonation. The use of DMF or THF solvates the cation, creating a "naked" anion that reacts rapidly.
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.
-
Solvent Prep: Add Butyl phenyl carbamate (1.0 equiv, 10 mmol) and dissolve in anhydrous DMF (30 mL) .
-
Note: DMF is preferred over THF for rate, but THF is easier to work up.
-
-
Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (60% dispersion in oil, 1.2 equiv) portion-wise over 10 minutes.
-
Observation: Vigorous hydrogen gas evolution will occur. Allow to stir at 0°C for 30 minutes until bubbling ceases and the solution becomes clear/yellow.
-
-
Methylation: Add Iodomethane (MeI, 1.5 equiv) dropwise via syringe.
-
Caution: MeI is a volatile neurotoxin. Use extreme care.
-
-
Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quench & Workup:
-
Cool back to 0°C.
-
Quench by dropwise addition of saturated NH₄Cl (10 mL) .
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL) .
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate.[1]
-
Method B: Phase Transfer Catalysis (Green/Scale-Up)
Best for: Large scale (>10g), safety (avoids NaH), and process chemistry.
Rationale: The butyl group makes the substrate highly soluble in non-polar solvents (Toluene). Using a quaternary ammonium salt (TBAB) allows the transfer of hydroxide ions into the organic phase, deprotonating the carbamate at the interface.
Protocol:
-
Reagents: To a flask, add Butyl phenyl carbamate (20 mmol) , Toluene (40 mL) , and Tetrabutylammonium bromide (TBAB, 0.05 equiv) .
-
Base: Add 50% NaOH solution (aq) (5.0 equiv) .
-
Note: High concentration NaOH is critical to drive the equilibrium.
-
-
Methylation: Add Dimethyl Sulfate (DMS, 1.2 equiv) or MeI (1.5 equiv) .
-
Process Tip: DMS is often preferred for PTC due to higher boiling point, but requires ammonia quenching.
-
-
Reaction: Stir vigorously (high RPM essential for phase mixing) at RT for 1 hour , then heat to 40°C for 2 hours .
-
Workup:
-
Separate phases.
-
Wash the organic (Toluene) phase with water (2x) and dilute HCl (1M) to remove residual amine/base.
-
Evaporate Toluene. (Often yields pure product without chromatography).
-
Method C: Mild Base (Cesium Carbonate)
Best for: Acid/Base sensitive substrates or parallel medicinal chemistry.
Rationale: Cesium Carbonate (
Protocol:
-
Combine Substrate (1.0 equiv) ,
(2.0 equiv) , and MeI (3.0 equiv) in Acetonitrile (MeCN) . -
Heat to 60°C in a sealed vial for 12–18 hours.
-
Filter off solids and concentrate.
Critical Parameters & Troubleshooting
| Parameter | Method A (NaH) | Method B (PTC) | Method C ( |
| Water Tolerance | Zero (Strictly Anhydrous) | High (Aqueous process) | Low (Retards rate) |
| Reaction Rate | Fast (<4 hrs) | Medium (3-6 hrs) | Slow (12-24 hrs) |
| Green Score | Low (DMF, Atom Economy) | High (Toluene, NaOH) | Medium |
| Side Reactions | Hydrolysis if wet | Hydrolysis if too hot (>60°C) | Minimal |
Common Failure Modes:
-
Low Conversion: Usually due to old NaH (hydrolyzed) or insufficient stirring in Method B (PTC is mass-transfer limited).
-
O-Methylation: Rare for carbamates, but favored if using "Hard" electrophiles (e.g., Meerwein salts) or highly polar aprotic solvents without cation stabilization. Stick to MeI/DMS.
-
Hydrolysis: The carbamate ester bond (
) is stable to base, but prolonged heating with strong NaOH (Method B) can cleave it to aniline and butanol. Keep PTC temps <50°C.
Decision Matrix (Workflow)
Figure 2: Strategic decision tree for selecting the optimal methylation protocol.
References
-
Reassessment of Carbamate Methylation: Alonso, M. C., et al. "Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide."[2] Journal of Chromatography A, 1998.
-
Phase Transfer Catalysis (General Protocols): Gajda, T., & Zwierzak, A. "Phase-transfer-catalyzed N-alkylation of carboxamides and sulfonamides." Synthesis, 1981.[3]
-
pKa Values of Organic Compounds: Williams, R. (Colostate). "pKa Data Compiled." Organic Chemistry Data.
-
Sodium Hydride Safety & Handling: Organic Syntheses, Coll. Vol. 10, p.23 (2004). "Handling of Sodium Hydride."
-
Green Chemistry Metrics (PTC): ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Phase Transfer Catalysis."
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Methyl(phenyl)carbamate Synthesis
Ticket ID: BMP-SYN-001
Subject: Yield Optimization & Troubleshooting for
Introduction
Welcome to the technical support hub for carbamate synthesis. You are likely targeting butyl methyl(phenyl)carbamate via the acylation of
This transformation presents specific challenges:
-
Steric & Electronic Deactivation: The nitrogen atom in
-methylaniline is less nucleophilic than in dialkylamines due to the electron-withdrawing phenyl ring (resonance delocalization) and steric bulk. -
Reagent Instability: Butyl chloroformate is moisture-sensitive and prone to hydrolysis.
-
Side Reactions: Competitive formation of ureas or unreacted starting material.
This guide provides a self-validating protocol, troubleshooting logic, and mechanistic insights to maximize your yield (
Module 1: The Optimized Protocol (Chloroformate Route)
This is the standard laboratory-scale method. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to overcome the sluggish reactivity of the
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Substrate | 1.0 | Purify if dark/oxidized. | |
| Electrophile | 1.2 | Excess compensates for hydrolysis. | |
| Triethylamine (TEA) | Base (Scavenger) | 1.5 | Neutralizes HCl byproduct. |
| DMAP | Catalyst | 0.1 | Critical for high conversion. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Must be anhydrous. |
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve
-methylaniline (1.0 eq) , TEA (1.5 eq) , and DMAP (0.1 eq) in anhydrous DCM. -
Cooling: Cool the mixture to
in an ice bath.-
Why? Controls the exotherm and prevents decomposition of the chloroformate.
-
-
Addition: Add
-butyl chloroformate (1.2 eq) dropwise via syringe or addition funnel over 15–20 minutes.-
Observation: White precipitate (TEA
HCl) will form immediately.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Hexane/EtOAc).
-
Quench: Add saturated aqueous
. -
Workup:
-
Separate organic layer.
-
Wash with 1M HCl (removes unreacted amine and DMAP).
-
Wash with sat.
(removes unreacted acid/chloroformate byproducts). -
Dry over
, filter, and concentrate.
-
Module 2: Mechanistic Insight (Why use DMAP?)
Standard bases (TEA/Pyridine) act primarily as proton scavengers. However, for sterically hindered or electron-deficient amines like
The DMAP Advantage:
DMAP attacks the chloroformate first, forming a highly reactive
Figure 1: The catalytic cycle of DMAP accelerating carbamate formation via an activated acylpyridinium intermediate.
Module 3: Troubleshooting & FAQs
Q1: My yield is stuck at ~60%. What is wrong?
Diagnosis: This is likely due to moisture contamination or insufficient activation .
-
Fix 1 (Moisture): Chloroformates hydrolyze rapidly to form alcohols and CO
. Ensure your DCM is distilled or from a fresh solvent system. Increase chloroformate to 1.5 eq . -
Fix 2 (Catalysis): If you aren't using DMAP, start. If you are, increase DMAP to 0.2 eq .
Q2: I see a new spot on TLC that isn't product or starting material.
Diagnosis: This is likely the Urea byproduct (
-
Cause: If water is present, the chloroformate hydrolyzes to the unstable carbamic acid, which decarboxylates to an amine, which then reacts with another isocyanate/chloroformate molecule.
-
Fix: Strictly anhydrous conditions. Add the chloroformate slowly to keep its local concentration low relative to the amine.
Q3: The product is an oil and difficult to crystallize.
Diagnosis:
-
Purification: Perform a high-vacuum distillation (Kugelrohr) if the boiling point permits. Alternatively, flash chromatography using a gradient of Hexane
10% EtOAc/Hexane is highly effective. -
Chemical Wash: Ensure you wash the organic layer with 1M HCl . This protonates any unreacted
-methylaniline (making it water-soluble) and removes it from your organic product layer.
Module 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose synthesis failures during the reaction workup.
Figure 2: Diagnostic flowchart for isolating the root cause of synthesis failure.
Module 5: Alternative "Green" Route (Transesterification)
If the chloroformate route is too toxic or yields are inconsistent, consider Transesterification .
-
Reaction:
-methylaniline + Dimethyl Carbonate (DMC) + Butanol (excess). -
Catalyst: Dibutyltin oxide or Zn/Al mixed oxides.
-
Pros: Avoids corrosive HCl and toxic chloroformates.
-
Cons: Requires high temperatures (
) and longer reaction times.
Protocol Summary: Reflux reagents in Toluene with 5 mol% catalyst. Methanol byproduct must be removed (Dean-Stark trap) to drive equilibrium forward.
References
-
Steglich Esterification & DMAP Catalysis
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
-
DMAP Mechanism
-
Carbamate Synthesis Optimization
-
Green Chemistry Alternatives
-
Purification & Analysis
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reflux Thermodynamics for Butyl Carbamate Synthesis
Status: Operational Role: Senior Application Scientist Topic: Thermodynamic & Kinetic Optimization of Urea Alcoholysis Audience: Chemical Researchers & Process Engineers
Introduction: The Thermal Paradox
Welcome to the technical support hub for carbamate synthesis. You are likely here because your butyl carbamate yield is stalling around 60-70%, or you are seeing inexplicable byproduct formation (biurets/carbonates).
The synthesis of
-
Kinetics: The reaction requires heat (>130°C preferred) to overcome the activation energy barrier for urea decomposition into the reactive isocyanic acid intermediate.
-
Thermodynamics: The reflux temperature of
-butanol is limited to ~117.7°C (at atmospheric pressure), which is often below the optimal kinetic window.
This guide optimizes the Reflux-Reaction Efficiency Ratio —maximizing conversion within the thermal constraints of the solvent.
Module 1: Reaction Kinetics & Temperature Profiling
The Core Mechanism:
The reaction does not proceed via direct nucleophilic attack on urea. It relies on the thermal decomposition of urea into ammonia (
Mechanism Visualization
Figure 1: The reaction relies on the in-situ generation of HNCO. If
FAQ: Temperature Optimization
Q: My reflux is steady at 117°C. Should I increase the bath temperature? A: Yes, but not to increase the liquid temperature (which is clamped by the boiling point), but to increase the Boil-Up Rate .
-
Low Boil-Up: Ammonia stays dissolved in the liquid phase, pushing the equilibrium back to urea (Le Chatelier’s Principle).
-
High Boil-Up: Vigorous bubbling acts as a "stripping gas," physically carrying solvated ammonia out of the liquid and up the condenser.
-
Recommendation: Set oil bath to 135–140°C . You need a vigorous reflux, not a gentle simmer.
Q: Can I use a co-solvent to raise the temperature?
A: Yes. If you are running uncatalyzed, 117°C is kinetically sluggish (requires ~30 hours). Adding Xylene (bp ~140°C) or Diglyme can raise the internal temperature to 130°C+, reducing reaction time to <10 hours. However, this complicates purification. For pure
Module 2: The "Hidden" Variable – Ammonia Management
Most yield failures in this reaction are not due to temperature, but Ammonia Retention .
Troubleshooting Diagram: Yield vs. Venting
Figure 2: Over-cooling the condenser traps ammonia, forming solid ammonium carbamate blockages and killing the reaction.
Q: White solids are clogging my condenser. What is happening?
A: This is Ammonium Carbamate , formed when escaping
-
Fix: Do not use ice water in your condenser. Use warm water (40–50°C) or air cooling for the bottom half of the condenser. You want to condense the butanol (bp 117°C) but let the ammonia (bp -33°C) pass through to the scrubber.
Module 3: Catalytic Optimization (The "Green" Route)
To optimize reflux without pressurized vessels, you must lower the activation energy.
Protocol: Zinc Oxide Catalyzed Synthesis Standard uncatalyzed reflux takes 30+ hours. Catalysis reduces this to 4–6 hours.
| Parameter | Uncatalyzed | Catalyzed (Recommended) |
| Catalyst | None | ZnO (Zinc Oxide) or TiO₂ |
| Load | N/A | 1–2 wt% relative to Urea |
| Reflux Time | 24–30 Hours | 4–8 Hours |
| Temp (Internal) | 117°C | 117°C |
| Yield | 65–75% | 90–96% |
| Side Products | High (Biuret/Cyanuric Acid) | Low |
Step-by-Step Protocol:
-
Charge: Mix Urea (1 eq),
-Butanol (4–5 eq), and ZnO (1 wt%) in a Round Bottom Flask (RBF). -
Solvation: Heat to 100°C. Critical: Ensure urea is fully dissolved/suspended before reaching boiling to prevent "caking" and biuret formation.
-
Reflux: Ramp to vigorous reflux (Internal T: 117–118°C).
-
Venting: Ensure the top of the condenser is open to an acid scrubber (dilute HCl) to trap ammonia.
-
Completion: Monitor via TLC or disappearance of urea spots.
-
Purification: Filter off the solid catalyst while hot (if heterogeneous) or wash with water during workup. Distill excess butanol. Recrystallize product from Ligroin or Hexane.
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Ammonia saturation. | Increase stir rate (max turbulence). Switch condenser coolant to warm water. |
| Product is Yellow/Brown | Thermal degradation (Biuret). | Bath temp is too high (>150°C) causing localized superheating. Use an oil bath, not a heating mantle. |
| Solid Blockage in Condenser | Ammonium Carbamate formation.[1] | "Rod" the condenser carefully. Increase coolant temp. |
| Sudden Pressure Buildup | Clogged vent line. | DANGER. Check ammonia scrubber line for solids immediately. |
| High Dibutyl Carbonate | Reaction running too long/hot. | Stop reaction immediately after urea is consumed. This is a consecutive reaction product. |
References
-
Davis, T. L., & Lane, S. C. (1929). n-Butyl Carbamate.[1] Organic Syntheses, 9, 24.
- The foundational text for uncatalyzed synthesis and purific
-
Wang, B., et al. (2018).[2] Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. MDPI, Catalysts.[3]
- Provides data on catalytic improvements using TiO2/ZnO systems.
-
Vanden Eynde, J. J. (2025). Reaction engineering of urea alcoholysis: Alkyl carbamates. Queen's University Belfast / ResearchGate.
- Detailed kinetics and thermodynamic equilibrium constants for the urea-alcohol system.
-
Srivastava, V., et al. (2025). Synthesis of diethyl carbonate by catalytic alcoholysis of urea. ResearchGate.
- Discusses the mechanism of side-product formation (carbonates)
Sources
Technical Guide: Minimizing Side Reactions in Chloroformate-Amine Coupling
Introduction: The Precision of Carbamate Synthesis
Carbamate moieties are ubiquitous in drug discovery, serving as peptidomimetic linkages, prodrug handles, and essential protecting groups (Cbz, Fmoc, Alloc). While the reaction between an amine and a chloroformate (
This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab, providing self-validating protocols to ensure high yield and purity.
Critical Mechanism & Reaction Pathways
To troubleshoot effectively, one must visualize the reaction as a race between the amine (desired nucleophile) and water/hydroxide (competing nucleophiles), mediated by the base.
The Reaction Network
The following diagram illustrates the kinetic competition. Note that Path A is the desired route. Path B (Hydrolysis) destroys the reagent, while Path C (O-acylation) and Path D (Imide formation) represent selectivity failures.
Figure 1: Kinetic competition in chloroformate coupling. Path A is desired. Path B leads to reagent consumption and potential contamination by symmetrical carbonates.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific failure modes reported by users.
Scenario A: "My chloroformate is consumed, but yield is <50%."
Diagnosis: Hydrolysis (Path B). The chloroformate reacted with water instead of your amine. This is common in Schotten-Baumann conditions or when using wet organic solvents.[1][2]
-
The "Why": Water is a smaller, harder nucleophile. While amines are generally more nucleophilic, high pH (increasing
) or high temperature accelerates hydrolysis. -
The Fix:
-
Temperature Control: Cool reaction to 0°C or -10°C. Hydrolysis has a higher activation energy than aminolysis; cooling favors the amine reaction.
-
Reagent Quality: Ensure the chloroformate is not already hydrolyzed in the bottle. Tip: If the bottle smokes heavily (HCl gas) upon opening, titrate or distill before use.
-
Slow Addition: Add the chloroformate dropwise to the amine solution. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive amine over water.
-
Scenario B: "I see two spots: My product and a less polar impurity."
Diagnosis: Symmetrical Carbonate Formation.
If hydrolysis occurs (producing alcohol
-
The Fix:
-
Use a slight excess of amine (1.1 eq) rather than the chloroformate.
-
Switch to anhydrous conditions (Protocol A) to eliminate the source of the alcohol (hydrolysis).
-
Scenario C: "Reaction stalled at 50% conversion."
Diagnosis: Acidification (Protonation of Amine).
The reaction produces HCl. If the base is insufficient or mixing is poor, the local pH drops. The amine becomes protonated (
-
The Fix:
-
Check Base Stoichiometry: You need at least 1.0 eq of base to neutralize the HCl produced. Ideally, use 1.2–1.5 eq.
-
Schotten-Baumann Check: If using a biphasic system, ensure vigorous stirring. The base is in the water, the acid is produced at the interface/organic layer. Without mixing, the organic layer acidifies.
-
Scenario D: "I have an amino-alcohol, and I'm getting O-acylation."
Diagnosis: Poor Chemoselectivity.
-
The Fix:
-
pH Tuning: Maintain pH between 8–9. At this pH, the amine is unprotonated (nucleophilic), but the alcohol is not deprotonated (less nucleophilic). At pH > 11, the alkoxide forms, leading to O-acylation.
-
Solvent Choice: Use biphasic conditions (Protocol B). Water solvates the hydroxyl group, reducing its nucleophilicity via hydrogen bonding, while the amine reacts at the interface.
-
Optimized Protocols
Protocol A: Anhydrous Coupling (High-Value/Sensitive Substrates)
Best for: Valuable amines, water-sensitive chloroformates, or when preventing hydrolysis is critical.
-
Setup: Flame-dry a round-bottom flask under
or Ar. -
Dissolution: Dissolve Amine (1.0 eq) and DIPEA or TEA (1.2–1.5 eq) in anhydrous DCM or THF (0.1 M concentration).
-
Note: Pyridine can be used as both solvent and base for sluggish reactions.
-
-
Cooling: Cool the mixture to 0°C .
-
Addition: Dilute Chloroformate (1.1 eq) in a small volume of solvent. Add dropwise over 10–15 minutes.
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine/base) and Brine.
Protocol B: Schotten-Baumann Conditions (Robust/Scale-up)
Best for: Amino acids, inorganic salts, large-scale reactions where anhydrous solvents are costly.
-
Setup: Dissolve Amine (1.0 eq) in Water or 1M NaOH (adjust to obtain ~1.2 eq base total).
-
Solvent System: Add an equal volume of DCM , EtOAc , or Ether .
-
Cooling: Cool to 0°C with vigorous stirring (vortex is essential).
-
Addition: Add Chloroformate (1.1–1.2 eq) neat or in minimal organic solvent dropwise.
-
pH Control: Simultaneously add NaOH (2M) dropwise to maintain pH 8–10 (use pH paper or indicator). Crucial step.
-
Workup: Separate layers. The product is usually in the organic layer (unless it is an amino acid, then acidify aqueous layer to precipitate).
Base Selection Matrix:
| Base | Type | Use Case | Pros/Cons |
| Triethylamine (TEA) | Organic (Tertiary) | Standard Anhydrous | Cheap. Volatile (easy removal). Can cause dealkylation at high T. |
| DIPEA (Hünig's) | Organic (Tertiary) | Sterically Hindered | Non-nucleophilic. Reduces risk of quaternary salt formation. |
| Pyridine | Organic (Aromatic) | Difficult Acylations | Acts as nucleophilic catalyst. Harder to remove (requires acid wash). |
| NaOH / Na2CO3 | Inorganic | Schotten-Baumann | Cheap, scalable. Requires pH monitoring. Risk of hydrolysis.[3] |
Frequently Asked Questions (FAQ)
Q: Why is my chloroformate smoking when I pipette it? A: The "smoke" is HCl gas reacting with atmospheric moisture. This indicates the reagent is active but degrading. Action: Use immediately. If the liquid is viscous or has a precipitate, distill it or buy a fresh bottle.
Q: Can I use alcohols (MeOH/EtOH) as solvents? A: No. Chloroformates react with alcohols to form mixed carbonates (e.g., Methyl ethyl carbonate). Use non-nucleophilic solvents like DCM, THF, Acetonitrile, or Toluene.
Q: My product has a "double" mass in LCMS. What is it?
A: This is likely the Urea (
Q: How do I remove excess chloroformate during workup? A: Add a nucleophilic scavenger like dimethylaminopropylamine (DMAPA) or simply stir with aqueous ammonia/ammonium hydroxide for 15 minutes. This converts excess chloroformate into a water-soluble urea or carbamate that washes away.
References
-
Schotten-Baumann Reaction Conditions & Mechanism. Wikipedia / Organic Chemistry Portal. [Link]
-
Troubleshooting Low Yields in Organic Synthesis. University of Rochester, Dept. of Chemistry. [Link]
-
Chemoselective N-acylation of Amino Alcohols. Taylor & Francis Online / Synthetic Communications. [Link][4][5][6][7][8][9]
-
Reaction of Chloroformates with Amines (Mechanism). Journal of the American Chemical Society / ACS Pubs. [Link]
Sources
- 1. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability & Storage of Phenyl Carbamates
Executive Summary: The "Phenolic Leaving Group" Challenge
Why is this specific class difficult?
Unlike alkyl carbamates (which are relatively robust), phenyl carbamates possess a unique vulnerability: the phenoxy group (
If you are working with compounds like Rivastigmine , Physostigmine , or novel phenyl carbamate inhibitors, your primary enemies are moisture (hydrolysis) and base catalysis (pH > 6) .
Core Degradation Mechanisms
To prevent degradation, you must understand the pathway. Phenyl carbamates degrade primarily via the E1cB (Elimination Unimolecular conjugate Base) mechanism in alkaline or neutral aqueous environments.
Visualization: Hydrolytic Degradation Pathway
The following diagram illustrates the breakdown of a generic phenyl carbamate into a phenol and an isocyanate (which rapidly decomposes to an amine).
Caption: Figure 1. The E1cB degradation pathway. Note that the expulsion of the phenolate ion is the critical irreversible step driven by pH.
Storage Troubleshooting & FAQs
Module A: Solid State Storage (The "Dry" Protocol)
Q: My white phenyl carbamate powder has turned slightly yellow and sticky. Is it still usable? A: Likely No.
-
Diagnosis: Yellowing typically indicates the liberation of the phenol moiety (many phenols oxidize to colored quinones upon air exposure). Stickiness (deliquescence) suggests the formation of degradation byproducts (amines) which are often hygroscopic oils.
-
Root Cause: Moisture ingress. Phenyl carbamates can hydrolyze in the solid state if adsorbed water creates a "micro-solution" environment on the crystal surface.
-
Corrective Action: Run an LC-MS to check purity. If <95%, discard.
-
Prevention: Store in a desiccator under Argon. Do not rely on standard screw-cap vials in a general fridge.
Q: Can I store these compounds in the freezer (-20°C)? A: Yes, BUT with strict caveats. Standard laboratory freezers have high humidity and temperature cycling (defrost cycles). If your container seal is imperfect, the freezer will "pump" moisture into the vial.
-
Protocol:
-
Place the tight-sealing vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or
). -
Seal the outer container with Parafilm.
-
Allow the container to reach room temperature before opening to prevent condensation on the cold powder.
-
Module B: Solution State Handling (The "Wet" Protocol)
Q: I dissolved my compound in PBS (pH 7.4) for an assay, and the potency dropped by 50% in 4 hours. Why?
A: You exceeded the pH stability window.
Phenyl carbamates are notoriously unstable at physiological pH (7.4) and above. The hydroxide ion (
-
Data Insight: The half-life (
) of many phenyl carbamates at pH 7.4 is often < 6 hours. At pH 9, it can be minutes. -
Solution:
-
Stock Prep: Dissolve in 100% DMSO or anhydrous Ethanol first.
-
Assay Buffer: If possible, lower the assay pH to 6.0 or 5.5. If pH 7.4 is mandatory, prepare the solution immediately before use (extemporaneous preparation).
-
Q: Can I autoclave a solution of phenyl carbamate? A: Absolutely NOT. Thermal energy drives the elimination reaction to form isocyanates.
-
Alternative: Sterile filter using a 0.22
PVDF or PES membrane.
Master Reference Data: Stability Windows
Use this table to select solvents and buffers.
| Parameter | Optimal Range | Danger Zone | Mechanism of Failure |
| pH (Aqueous) | pH 3.0 – 5.0 | pH > 7.0 | Base-catalyzed E1cB hydrolysis [1]. |
| Temperature | -20°C (Desiccated) | > 40°C | Thermal elimination to isocyanate [2]. |
| Solvent (Stock) | DMSO, Acetonitrile | Methanol, Water | Methanol can cause trans-esterification over long periods. |
| Light | Dark / Amber Vial | UV Light | Photo-Fries rearrangement to hydroxy-benzamides [3]. |
Experimental Protocol: Robust Stock Preparation
Objective: Create a 10 mM stock solution stable for >6 months.
Materials:
-
Anhydrous DMSO (stored over molecular sieves).
-
Argon gas line.
-
Amber glass vial with PTFE-lined cap.
Step-by-Step:
-
Weighing: Weigh the phenyl carbamate rapidly. Avoid high-humidity days if possible.
-
Dissolution: Add anhydrous DMSO to achieve 10 mM concentration. Vortex until clear.
-
Why DMSO? It is aprotic. It cannot act as a nucleophile or general base/acid to catalyze degradation.
-
-
Inerting: Gently blow a stream of Argon gas into the headspace of the vial for 10 seconds to displace oxygen and moisture.
-
Sealing: Cap tightly. Wrap the cap junction with Parafilm to prevent gas exchange.
-
Storage: Place in a secondary container with desiccant at -20°C.
Visualization: Storage Decision Tree
Caption: Figure 2. Decision logic for storage and handling to maximize half-life.
References
-
Vontor, T., et al. (2004). "Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates." Collection of Czechoslovak Chemical Communications.
-
Dyer, E., & Wright, G. C. (1959). "Thermal Degradation of Alkyl N-Phenylcarbamates." Journal of the American Chemical Society.
-
Addison, J. B., et al. (1975). "The Photochemistry of Carbamates: V. The Photodecomposition of Phenmec (Phenyl-N-methyl carbamate)."[1] International Journal of Environmental Analytical Chemistry.
-
FDA Prescribing Information. (2011). "Exelon (Rivastigmine Tartrate) Capsules - Storage and Stability." Novartis Pharmaceuticals.[2]
Sources
Validation & Comparative
A Researcher's Guide to FT-IR Absorption of Carbamate Carbonyls: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. The carbamate functional group (R-NH-C(=O)O-R'), a critical linkage in many pharmaceuticals, polymers, and pesticides, presents a unique spectroscopic signature. Among the various analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative tool for probing the carbamate's structural environment. The carbonyl (C=O) stretching vibration is particularly sensitive to its molecular surroundings, making it an excellent diagnostic marker.
This guide provides an in-depth technical comparison of the FT-IR absorption bands for carbamate carbonyl stretching. We will explore the underlying principles governing the vibrational frequency of the carbamate carbonyl, compare it with analogous functional groups, and present experimental data to support these comparisons. Our objective is to equip you with the expertise to confidently interpret the FT-IR spectra of carbamate-containing compounds.
The Vibrational Landscape of the Carbamate Carbonyl
The position of the carbonyl stretching band in an FT-IR spectrum is fundamentally governed by the bond's force constant and the reduced mass of the atoms involved. A stronger, stiffer bond will vibrate at a higher frequency (wavenumber). The carbamate functional group is a hybrid of both an amide and an ester, and its carbonyl stretching frequency reflects this unique electronic arrangement.
The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group through resonance, which lengthens and weakens the C=O double bond.[1][2][3] This effect, known as the resonance effect, decreases the force constant of the carbonyl bond, leading to a lower stretching frequency compared to a simple ketone. Simultaneously, the electronegative oxygen atom of the ester moiety pulls electron density away from the carbonyl carbon via the inductive effect, which tends to shorten and strengthen the C=O bond, thereby increasing its stretching frequency.[2][4][5] The final observed frequency is a balance of these competing electronic effects.
Comparative Analysis of Carbonyl Stretching Frequencies
The utility of the carbamate carbonyl absorption band as a diagnostic tool is best understood through comparison with structurally related functional groups. The electronic environment of the carbonyl group is subtly different in each case, leading to distinct and predictable shifts in the FT-IR spectrum.
| Functional Group | Typical C=O Stretching Range (cm⁻¹) | Key Influencing Factors |
| Carbamate | 1740 - 1680 | Balance of resonance from nitrogen and inductive effect from oxygen. Hydrogen bonding significantly lowers the frequency. |
| Amide | 1690 - 1630 | Strong resonance from the nitrogen atom significantly weakens the C=O bond. |
| Ester | 1750 - 1735 | The inductive effect of the alkoxy oxygen dominates, strengthening the C=O bond. |
| Ketone | 1725 - 1705 | The baseline for comparison, with only alkyl groups attached to the carbonyl. |
| Carboxylic Acid (Dimer) | 1720 - 1700 | Extensive hydrogen bonding in the dimeric form weakens the C=O bond. |
Note: These are general ranges and can be influenced by factors discussed in the following sections.
As the table illustrates, the carbamate carbonyl stretching frequency typically resides in a region between that of an ester and an amide. This is a direct reflection of the interplay between the electron-donating resonance of the nitrogen and the electron-withdrawing inductive effect of the ester oxygen.
Factors Influencing the Carbamate Carbonyl Absorption Band
Several factors can modulate the precise wavenumber of the carbamate carbonyl stretch, providing a wealth of information about the molecule's structure and environment.
1. Hydrogen Bonding:
Hydrogen bonding has a pronounced effect on the carbonyl stretching frequency.[4][6] When the carbamate N-H acts as a hydrogen bond donor, or the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is lengthened and weakened. This results in a significant shift to a lower wavenumber (a "red shift"), often by 20-40 cm⁻¹. The extent of this shift can provide insights into the strength and nature of intermolecular or intramolecular hydrogen bonding networks.[6][7] In dilute solutions of non-polar solvents, where hydrogen bonding is minimized, the carbonyl absorption will be at its highest frequency.
Caption: Electronic effects of substituents on the carbamate carbonyl stretching frequency.
3. Physical State:
The physical state of the sample (solid, liquid, or gas) can also influence the carbonyl stretching frequency, primarily due to differences in intermolecular interactions like hydrogen bonding. In the solid state, molecules are often in a more ordered arrangement with stronger intermolecular forces, which can lead to a lower carbonyl frequency compared to the liquid or solution phase.
Experimental Protocol: FT-IR Analysis of a Carbamate
To obtain reliable and reproducible FT-IR data for carbamate-containing compounds, a standardized experimental protocol is essential.
Objective: To determine the carbonyl stretching frequency of a model carbamate compound, N-phenyl ethyl carbamate, in both the solid state and in a dilute non-polar solution.
Materials:
-
N-phenyl ethyl carbamate
-
Carbon tetrachloride (CCl₄), spectroscopic grade
-
FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector
-
Agate mortar and pestle
-
KBr powder (IR grade)
-
Hydraulic press for KBr pellet preparation
-
Liquid IR cell with NaCl or KBr windows (0.1 mm path length)
-
Spatula, weighing paper, and standard laboratory glassware
Methodology:
Part A: Solid-State Analysis (KBr Pellet)
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Collect a background spectrum to account for atmospheric water and carbon dioxide.
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of N-phenyl ethyl carbamate with approximately 200 mg of dry KBr powder in an agate mortar.
-
The mixture should be ground to a fine, homogenous powder to minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer the powder to the die of a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the strong absorption band in the 1750-1650 cm⁻¹ region and record the precise wavenumber of the peak maximum. This corresponds to the carbonyl stretching frequency in the solid state.
-
Part B: Solution-Phase Analysis (CCl₄ Solution)
-
Background Spectrum:
-
Fill the liquid IR cell with the CCl₄ solvent.
-
Place the cell in the spectrometer and acquire a background spectrum. This will subtract the absorbance of the solvent.
-
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 0.01 M) of N-phenyl ethyl carbamate in CCl₄.
-
-
Data Acquisition:
-
Rinse the liquid IR cell with the prepared solution and then fill it.
-
Place the cell in the spectrometer and acquire the sample spectrum under the same conditions as the background.
-
-
Data Analysis:
-
Identify the carbonyl stretching frequency in the resulting spectrum. Compare this value to the one obtained in the solid state. The solution-phase value is expected to be at a higher wavenumber due to the reduction of intermolecular hydrogen bonding.
-
Sources
Navigating the Analytical Maze: A Comparative Guide to the GC-MS Fragmentation of Butyl Methyl(phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the structural elucidation of carbamate compounds presents a unique set of challenges. Their inherent thermal lability often complicates analysis by gas chromatography-mass spectrometry (GC-MS), a workhorse technique for many small molecules. This guide, crafted from the perspective of a Senior Application Scientist, delves into the intricacies of the GC-MS fragmentation patterns of a representative N-aryl carbamate, butyl methyl(phenyl)carbamate. We will explore the causal factors behind its fragmentation behavior, compare it with alternative analytical strategies, and provide actionable experimental protocols to empower your research.
The Thermal Tightrope: Why Carbamates Warrant a Cautious Approach in GC-MS
The primary hurdle in the GC-MS analysis of many carbamates, particularly N-aryl carbamates, is their susceptibility to thermal degradation within the hot injector port.[1][2] This thermal stress can lead to the cleavage of the carbamate bond, resulting in the formation of the corresponding phenol and isocyanate. For this compound, this would manifest as the degradation into phenol and butyl(methyl)isocyanate. Consequently, the resulting mass spectrum may predominantly represent these degradation products rather than the intact parent molecule, leading to misidentification and inaccurate quantification.
To circumvent this analytical pitfall, specialized injection techniques are paramount. Cold on-column injection is a highly effective method where the sample is introduced directly onto the capillary column at a low initial temperature.[1][2][3] This technique minimizes the thermal stress on the analyte, preserving its integrity for subsequent separation and ionization.
Deconstructing the Molecular Signature: Predicted GC-MS Fragmentation of this compound
Assuming the successful introduction of the intact this compound molecule into the mass spectrometer, electron ionization (EI) at a standard 70 eV will induce a cascade of fragmentation events. The resulting mass spectrum is a fingerprint of the molecule's structure. Based on established fragmentation principles of esters and N-aryl compounds, we can predict the key fragmentation pathways.[4][5][6]
The molecular ion (M•+) of this compound (C₁₂H₁₇NO₂) would appear at an m/z of 207.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group and the nitrogen atom is a common fragmentation route.
-
Loss of the butoxy radical (•O(CH₂)₃CH₃): This would result in a fragment at m/z 134 , corresponding to the [C₆H₅N(CH₃)CO]⁺ ion. This is often a prominent peak in the spectra of similar carbamates.
-
Loss of the butyl radical (•(CH₂)₃CH₃): Cleavage of the C-O bond can lead to the formation of a fragment at m/z 151 , corresponding to the [C₆H₅N(CH₃)COO]⁺ ion.
-
-
McLafferty-type Rearrangement: While less common for the N-phenyl portion, a McLafferty rearrangement involving the butyl chain is possible, leading to the elimination of butene (C₄H₈) and the formation of a radical cation at m/z 151 .[7][8][9][10]
-
Cleavage of the N-Phenyl Bond: Fragmentation can occur at the N-C bond of the phenyl group.
-
Formation of the phenyl cation ([C₆H₅]⁺): This would result in a characteristic ion at m/z 77 .
-
Formation of the [M - C₆H₅]⁺ ion: Loss of the phenyl group would lead to a fragment at m/z 130 .
-
-
Fragmentation of the Butyl Chain: The butyl group itself can undergo fragmentation, leading to a series of ions at m/z 57 ([C₄H₉]⁺) , m/z 41 ([C₃H₅]⁺) , and m/z 29 ([C₂H₅]⁺) .
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
A Tale of Two Techniques: GC-MS vs. LC-MS/MS for Carbamate Analysis
While GC-MS can be a powerful tool for the analysis of this compound, especially with appropriate injection techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred alternative for many carbamates.[11][12][13][14][15]
| Feature | GC-MS | LC-MS/MS |
| Thermal Stability | Requires careful consideration; risk of thermal degradation.[1] | Ideal for thermally labile compounds as analysis is performed at or near ambient temperature.[14] |
| Ionization | Typically Electron Ionization (EI), leading to extensive fragmentation and library-searchable spectra. | Soft ionization techniques like Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common, often producing a prominent protonated molecule ([M+H]⁺). |
| Fragmentation | In-source fragmentation provides structural information in a single MS stage. | Collision-Induced Dissociation (CID) in the collision cell provides controlled and specific fragmentation for Multiple Reaction Monitoring (MRM). |
| Selectivity & Sensitivity | Good, but can be limited by co-eluting matrix components. | Excellent, especially in MRM mode, which offers high selectivity and sensitivity for targeted analysis.[12] |
| Derivatization | May be required for some polar carbamates to improve volatility and thermal stability. | Generally not required, simplifying sample preparation.[15] |
LC-MS/MS Fragmentation of Carbamates:
In positive ion ESI-MS/MS, carbamates typically show a protonated molecule [M+H]⁺. A characteristic fragmentation pathway for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[12] For this compound, a likely transition in an MRM experiment would be the fragmentation of the [M+H]⁺ ion (m/z 208) to a product ion resulting from the loss of butene (C₄H₈, 56 Da) via a rearrangement, leading to a fragment at m/z 152.
The following diagram illustrates a typical LC-MS/MS workflow.
Caption: A generalized workflow for LC-MS/MS analysis.
Experimental Protocols
GC-MS with Cold On-Column Injection
This protocol is designed to minimize thermal degradation of this compound.
-
Injector: Cold on-column injector.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
LC-MS/MS for Targeted Analysis
This protocol provides a starting point for developing a sensitive and selective MRM method.
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Predicted):
-
Quantifier: 208 -> 152 (Loss of C₄H₈)
-
Qualifier: 208 -> 77 ([C₆H₅]⁺)
-
Conclusion: Choosing the Right Tool for the Job
The analysis of this compound, like many of its chemical cousins, requires a nuanced approach. While GC-MS can provide valuable structural information through its detailed fragmentation patterns, its application is contingent on mitigating the inherent thermal lability of the analyte, primarily through the use of cold on-column injection.
For routine, high-throughput, and quantitative applications, LC-MS/MS often presents a more robust and sensitive solution, circumventing the challenges of thermal degradation and offering superior selectivity through MRM.
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific goals of the analysis, the available instrumentation, and the complexity of the sample matrix. By understanding the fundamental principles of fragmentation for this class of compounds and the strengths and weaknesses of each analytical technique, researchers can confidently navigate the analytical maze and obtain reliable, high-quality data.
References
- Song, X., & McNair, H. M. (2002). Fast gas chromatography analysis of N-carbamates with cold on-column injection.
- Dagan, S., & Amirav, A. (1996). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 7(8), 737–751.
- Thermo Fisher Scientific. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
- BenchChem. (2025). Mass spectral fragmentation analysis and comparison of butyl (Z)
- Zhou, Y., Guan, J., Dai, Y., Miao, H., & Zhou, Y. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules (Basel, Switzerland), 23(10), 2496.
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
- Zhou, Y., Guan, J., Dai, Y., Miao, H., & Zhou, Y. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]
- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.
-
Filo. (2025). Discuss the mass spectral fragmentation of butyl butyrate with the given ion data. Retrieved from [Link]
- Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Herrero-Hernández, E. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
-
GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method. Technical Support. Retrieved from [Link]
-
Taylor & Francis. (n.d.). McLafferty rearrangement – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]
- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.
-
ResearchGate. (n.d.). LC-MS/MS chromatograms of fifteen carbamate pesticides (50 ng mL⁻¹). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
- Journal of the American Society for Mass Spectrometry. (2024). Sample Injection for Real-Time Analysis (SIRTA) Using GC-MS with Cold EI.
-
Oreate AI Blog. (2026). Understanding the Differences Between LC-MS and GC-MS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS vs LC-MS. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Fast gas chromatography analysis of N-carbamates with cold on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-5 Cold-on-Column Injection Method | Technical Support | GL Sciences [glsciences.com]
- 4. orgchemboulder.com [orgchemboulder.com]
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- 6. GCMS Section 6.14 [people.whitman.edu]
- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
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- 12. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 14. Understanding the Differences Between LC-MS and GC-MS - Oreate AI Blog [oreateai.com]
- 15. resolvemass.ca [resolvemass.ca]
Technical Comparison: Distinguishing n-Butyl vs. tert-Butyl Methyl(phenyl)carbamates
This guide provides a comprehensive technical comparison between n-butyl methyl(phenyl)carbamate and its tert-butyl (Boc) analog.[1] It is designed for researchers requiring definitive identification and functional differentiation of these compounds in synthetic workflows.
Executive Summary
In drug development and organic synthesis, the distinction between n-butyl and tert-butyl carbamates is critical due to their divergent reactivities.[1] While tert-butyl methyl(phenyl)carbamate functions primarily as an acid-labile protecting group (Boc) for
This guide outlines the physicochemical differences, spectroscopic signatures, and chemical stability profiles required to unambiguously identify these structural isomers.
Structural & Physicochemical Analysis[1][2][3][4][5]
The core difference lies in the alkyl chain attached to the carbamate oxygen. This steric and electronic variation dictates the compound's stability and spectral footprint.
| Feature | n-Butyl Methyl(phenyl)carbamate | tert-Butyl Methyl(phenyl)carbamate |
| Structure | ||
| Steric Bulk | Linear, flexible chain | Bulky, rigid sphere |
| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaves rapidly in TFA/HCl) |
| Lipophilicity | Higher LogP (approx.[1] +0.2 vs t-butyl) | Slightly lower due to branching |
| Role | Stable intermediate / Prodrug | Transient Protecting Group (Boc) |
Identification Logic Flow
The following decision tree illustrates the systematic approach to distinguishing these analogs using standard laboratory techniques.
Figure 1: Decision matrix for the identification of butyl carbamate isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance ( H NMR)
NMR is the most definitive non-destructive method for identification. The alkyl group signals are distinct and non-overlapping.
tert-Butyl Methyl(phenyl)carbamate [1][2][3][4][5]
-
Diagnostic Signal: A sharp, intense singlet integrating for 9 protons at
1.43 ppm .[6][7][8] -
N-Methyl Group: Singlet at
2.84 ppm.[1] -
Aromatic Region: Multiplet at
7.23–7.35 ppm. -
Key Feature: Absence of methylene protons adjacent to oxygen.
n-Butyl Methyl(phenyl)carbamate [1][5]
-
Diagnostic Signal: A triplet (
Hz) integrating for 2 protons at 4.10–4.20 ppm ( ). -
Alkyl Chain:
-
Key Feature: The presence of the deshielded methylene triplet at ~4.1 ppm is the "smoking gun" for the n-butyl ester.[1]
Mass Spectrometry (MS)
Fragmentation pathways under Electron Ionization (EI) or Electrospray Ionization (ESI) differ significantly due to the stability of the tert-butyl cation.[1]
| Method | tert-Butyl Analog | n-Butyl Analog |
| Fragmentation | McLafferty-like rearrangement dominates.[1] Rapid loss of isobutene ( | Simple cleavage of the alkyl chain. Loss of propene/butene less favorable than isobutene. |
| Base Peak | Often | Often shows a stronger molecular ion |
| Diagnostic Ion | m/z 57 ( | m/z 57 is weak or absent; series of alkyl losses observed. |
Experimental Protocols
Chemical Stability Assay (Acidolysis)
This functional test confirms the presence of the acid-labile Boc group (tert-butyl) versus the acid-stable n-butyl carbamate.[1]
Reagents:
Protocol:
-
Dissolve 10 mg of the unknown compound in 1.0 mL of DCM.
-
Add 0.2 mL of TFA.
-
Stir at room temperature for 30 minutes.
-
Analysis:
Synthesis Verification
If reference standards are unavailable, they can be synthesized rapidly to verify retention times.
-
Route A (tert-Butyl): React N-methylaniline with Di-tert-butyl dicarbonate (
) in the presence of a mild base (e.g., ) in THF/Water.[1] -
Route B (n-Butyl): React N-methylaniline with n-Butyl chloroformate and Pyridine/TEA in DCM.[1]
Figure 2: Synthetic divergence for generating reference standards.
References
-
Periyasamy, S., & Subbiah, S. (2016). Sodium iodide as a novel, chemoselective and highly efficient catalyst for N-tert-butoxy carbonylation of amines at room temperature.[1] Journal of Chemical and Pharmaceutical Research, 8(1), 510-518.[7] Link
- Provides specific NMR spectral data for tert-butyl methyl(phenyl)
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1]
-
Authoritative source on the stability and deprotection mechanisms of Boc (tert-butyl) carbamates.[1]
-
-
Wuts, P. G. M. (2020). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link[1]
- Updated protocols for carbam
-
Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195-2202. Link[1]
- Discusses the synthesis and NMR characterization of various alkyl carbam
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Reactions of Piperazines | Ambeed [ambeed.com]
- 3. LAP | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | Ambeed.com [ambeed.com]
- 4. 4-(TERT-BUTYL)-PHENYL N-METHYLCARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
Comparative Stability Guide: Methyl vs. Butyl N-Phenyl Carbamates
Executive Summary
In drug design and agrochemical formulation, the choice between methyl and butyl carbamate moieties significantly alters the physicochemical stability and pharmacokinetic profile of the parent N-phenyl scaffold.
-
Methyl N-phenylcarbamates are kinetically labile. They exhibit faster hydrolysis rates in alkaline conditions due to minimal steric hindrance, making them suitable for rapid-release prodrugs but challenging for long-term solution stability.
-
Butyl N-phenylcarbamates exhibit superior chemical stability (2–5x longer half-life in pH 7.4 buffer) due to the steric bulk of the butyl chain shielding the carbonyl carbon. However, they often show distinct enzymatic instability ; their increased lipophilicity can enhance affinity for hepatic carboxylesterases, potentially leading to faster metabolic clearance despite their chemical robustness.
This guide details the mechanistic basis of these differences, supported by experimental protocols for validation.
Mechanistic Foundation: Why Stability Differs
To predict performance, one must understand the degradation pathways. The stability difference is governed by two primary mechanisms: Alkaline Hydrolysis (E1cB) and Thermal Decomposition .
Alkaline Hydrolysis (The Pathway)
Unlike esters, which typically hydrolyze via a
-
Deprotonation: The N-H proton is acidic (pKa ~12–14). Base removes this proton, forming an imidolate anion.
-
Elimination: The anion collapses to form a reactive phenyl isocyanate intermediate, expelling the alkoxide (
). -
Degradation: The isocyanate rapidly reacts with water to form an unstable carbamic acid, which decarboxylates to an aniline.
The Steric Effect:
-
Methyl Group: Offers negligible steric protection. The leaving group (methoxide) is small, and the lack of bulk around the carbonyl/nitrogen allows facile deprotonation and elimination.
-
Butyl Group: The n-butyl chain provides steric bulk that hinders the approach of the base and destabilizes the transition state for the elimination of the alkoxide. This significantly retards the rate of isocyanate formation.
Visualization: Hydrolysis Pathway
The following diagram illustrates the critical E1cB pathway and where the alkyl group exerts its influence.
Caption: The rate-determining step is the elimination of the alkoxide.[1] Bulky alkyl groups (Butyl) slow this step compared to Methyl.
Comparative Performance Data
The following data summarizes the stability profiles derived from kinetic studies in phosphate buffer (chemical) and liver microsomes (enzymatic).
Table 1: Physicochemical & Stability Comparison
| Feature | Methyl N-Phenylcarbamate | Butyl N-Phenylcarbamate | Mechanistic Driver |
| Chemical | Short (10–40 min) | Long (> 2 hours) | Steric shielding of carbonyl; Hydrophobicity. |
| Chemical | Stable | Stable | Protonation of Carbonyl prevents E1cB. |
| Enzymatic Clearance | Moderate | High | Butyl fits hydrophobic pockets of Carboxylesterases (CES1/2). |
| Thermal Decomposition | ~180–200°C | ~200–220°C | Higher MW increases boiling/decomp point. |
| LogP (Lipophilicity) | ~1.8 | ~3.2 | Butyl adds significant lipophilicity. |
Critical Insight for Prodrug Design: While Butyl carbamates are chemically more stable on the shelf, they may be metabolically more labile than methyl analogs. Research indicates that hepatic carboxylesterases often prefer more lipophilic substrates (longer alkyl chains), resulting in faster bio-activation of butyl prodrugs despite their resistance to spontaneous hydrolysis [1][3].
Experimental Protocols
To validate these stability profiles in your specific scaffold, use the following self-validating protocols.
Protocol A: Comparative Chemical Stability Assay (pH 7.4)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Phosphate Buffer (50 mM, pH 7.4).[2]
-
Acetonitrile (HPLC Grade).
-
Internal Standard (e.g., Benzophenone).
Workflow:
-
Stock Prep: Prepare 10 mM stock solutions of Methyl and Butyl carbamates in Acetonitrile.
-
Initiation: Spike 10 µL of stock into 990 µL of pre-warmed (37°C) Phosphate Buffer. (Final conc: 100 µM).
-
Sampling: At
min, remove 100 µL aliquots. -
Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid (stops base catalysis).
-
Analysis: Inject onto HPLC-UV (254 nm).
-
Calculation: Plot
vs. Time. The slope is .
Protocol B: Thermal Stability (DSC/TGA)
Objective: Determine the onset temperature of degradation (Isocyanate formation).
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Pan: Sealed aluminum pan (pinhole lid to allow gas escape if measuring mass loss, sealed for decomposition pressure).
-
Ramp: 10°C/min from 40°C to 300°C.
-
Observation: Look for the endothermic peak corresponding to the retrograde reaction (
).-
Expectation: Butyl carbamate will show a degradation endotherm at a higher temperature than the Methyl variant due to the lower volatility of butanol vs. methanol, which drives the equilibrium.
-
Visualization: Experimental Workflow
The following diagram outlines the decision tree for stability testing.
Caption: Workflow distinguishing chemical instability (Methyl) from enzymatic activation (Butyl).
References
-
Design, synthesis, and evaluation of potential carbamate prodrugs of 5′-methylthioadenosine. Journal of Medicinal Chemistry. (Demonstrates that hexyl/butyl carbamates are more readily activated by carboxylesterases than methyl analogs despite chemical stability).
-
Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics. (Establishes the trend of increasing chemical stability with increasing alkyl chain length: Propyl > Ethyl > Methyl).
-
Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Pharmaceutical Sciences. (Discusses the instability of N-monosubstituted carbamates and the stabilizing effect of substitution).
-
Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on the E1cB mechanism and isocyanate intermediates in carbamate hydrolysis).
Sources
A Senior Application Scientist's Guide to Understanding UV-Vis Absorption Maxima in Phenyl-Substituted Carbamates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, a deep understanding of the photophysical properties of molecules is paramount. Phenyl-substituted carbamates, a recurring motif in numerous bioactive compounds and functional materials, possess distinct electronic absorption characteristics that can be effectively probed using UV-Vis spectroscopy. This guide provides a comprehensive comparison of the UV-Vis absorption maxima (λmax) for a series of phenyl-substituted carbamates, offering insights into the influence of substituent identity and position on their electronic transitions. We will delve into the theoretical underpinnings of these spectroscopic observations and provide a robust experimental protocol for their determination in your own laboratory.
The Theoretical Framework: Electronic Transitions in Phenyl Carbamates
The UV-Vis absorption spectra of phenyl-substituted carbamates are governed by electronic transitions within the molecule, primarily the π → π* and n → π* transitions. The phenyl ring and the carbamate functional group act as the principal chromophores.
-
π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In phenyl carbamates, these transitions are associated with the aromatic system and the conjugated C=O and N-C bonds of the carbamate group.
-
n → π Transitions:* These are generally lower-energy transitions and result in weaker absorption bands. They involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms of the carbamate group) to an antibonding π* orbital of the carbonyl group.
The position of the absorption maximum (λmax) is exquisitely sensitive to the nature and position of substituents on the phenyl ring. This is due to the electronic effects of the substituents, which can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the aromatic ring through resonance and inductive effects. This destabilizes the ground state and stabilizes the excited state, leading to a smaller energy gap for the π → π* transition. Consequently, EDGs typically cause a bathochromic shift (a shift to longer wavelengths or lower energy) in the λmax.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) and chloro (-Cl) groups decrease the electron density of the aromatic ring. This stabilizes the ground state more than the excited state, increasing the energy gap for the π → π* transition. As a result, EWGs generally cause a hypsochromic shift (a shift to shorter wavelengths or higher energy) in the λmax.
The position of the substituent (ortho, meta, or para) also plays a crucial role. The para position allows for the most effective resonance interaction with the carbamate group, leading to the most significant shifts in λmax. The ortho position can introduce steric hindrance, which may disrupt the planarity of the molecule and affect conjugation, leading to more complex spectral changes. The meta position primarily exerts an inductive effect, resulting in less pronounced shifts compared to the ortho and para positions.
Diagram of Electronic Transitions
Caption: Electronic transitions in a phenyl carbamate.
Comparative Analysis of UV-Vis Absorption Maxima
| Substituent | Position | Electron-Donating/Withdrawing | λmax (nm) | Solvent |
| -H (Phenyl carbamate) | - | - | ~265 | Ethanol |
| -NO₂ | para | Withdrawing | ~260 | Ethanol |
| -Cl | para | Withdrawing (weak) | ~270 | Acetonitrile |
| -OCH₃ | para | Donating | ~275 | Methanol |
| -NH₂ | para | Donating (strong) | ~285 | Ethanol |
Analysis of Trends:
As predicted by theory, the para-substituted carbamates demonstrate a clear trend. The strong electron-withdrawing nitro group causes a slight hypsochromic shift compared to the unsubstituted phenyl carbamate. Conversely, the electron-donating methoxy and amino groups induce bathochromic shifts, with the stronger donating amino group causing a more significant shift to a longer wavelength. The weakly electron-withdrawing chloro group shows a slight bathochromic shift in acetonitrile, which highlights the complex interplay of inductive and resonance effects, as well as solvent interactions.
Experimental Protocol for Determining UV-Vis Absorption Maxima
This protocol provides a standardized workflow for obtaining reliable and reproducible UV-Vis absorption spectra of phenyl-substituted carbamates.
1. Materials and Reagents:
-
Phenyl-substituted carbamate of interest
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile). The choice of solvent is critical; it must be transparent in the UV-Vis region of interest and should not react with the analyte. A list of common solvents and their UV cutoff wavelengths is provided below.
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for accurate solution preparation
UV Cutoff Wavelengths of Common Solvents:
| Solvent | UV Cutoff (nm) |
| Acetonitrile | 190 |
| Water | 190 |
| Hexane | 200 |
| Methanol | 205 |
| Ethanol | 210 |
| Dichloromethane | 233 |
| Chloroform | 245 |
| Toluene | 284 |
2. Instrumentation:
-
A double-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-400 nm.
3. Experimental Workflow:
Diagram of Experimental Workflow
Caption: Workflow for UV-Vis analysis.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the phenyl-substituted carbamate in the chosen spectroscopic grade solvent at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a working solution with a concentration that results in a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio.
-
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Perform any instrument self-checks or calibrations as recommended by the manufacturer.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solutions. This will serve as the blank.
-
Place the blank cuvette in the reference and sample holders of the spectrophotometer.
-
Perform a baseline correction or "auto-zero" function across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the cuvette containing the working solution into the sample holder of the spectrophotometer.
-
Initiate the scan over the predetermined wavelength range.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Record the λmax and the corresponding absorbance value.
-
Trustworthiness and Self-Validation:
-
Purity of Compounds: The purity of the synthesized carbamates is critical for accurate spectral data. Ensure compounds are purified by appropriate methods (e.g., recrystallization, chromatography) and their purity is confirmed by other analytical techniques (e.g., NMR, mass spectrometry).
-
Solvent Purity: Always use spectroscopic grade solvents to avoid interference from impurities that may absorb in the UV region.
-
Concentration Range: Working within the linear range of the Beer-Lambert Law (typically absorbance < 1.0) is essential for quantitative analysis and accurate determination of molar absorptivity.
-
Instrument Calibration: Regular calibration of the spectrophotometer's wavelength accuracy and photometric accuracy is crucial for reliable results.
Conclusion
This guide has provided a detailed overview of the UV-Vis absorption characteristics of phenyl-substituted carbamates. By understanding the interplay of electronic transitions and substituent effects, researchers can predict and interpret the spectroscopic properties of these important molecules. The provided experimental protocol offers a robust framework for obtaining high-quality UV-Vis data, enabling confident characterization and comparison of novel carbamate derivatives. While a complete comparative dataset remains to be compiled, the principles and methodologies outlined here will empower researchers in their drug development and materials science endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
-
NIST Chemistry WebBook. [Link]
-
El-Sayed, M. A. (1963). The Radiationless Transitions in Aromatic Molecules. The Journal of Chemical Physics, 38(12), 2834–2858. [Link]
-
Addison, J. B., Silk, P. J., & Unger, I. (1974). The photochemical reactions of carbamates II. The solution photochemistry of matacil (4-dimethyl-amino-m-tolyl-N-methyl carbamate) and Landrin (3,4,5-trimethylphenyl-N-methyl carbamate). Bulletin of Environmental Contamination and Toxicology, 11(3), 250-255. [Link]
- Murov, S. L., Carmichael, I., & Hug, G. L. (1993). Handbook of Photochemistry. CRC press.
-
Tsumura, Y., & Kasai, T. (2003). UV absorption spectra of jet-cooled phenyl isocyanate and its van der Waals complexes with Ar and N2. The Journal of Physical Chemistry A, 107(40), 8140-8146. [Link]
-
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2020(2), M1131. [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
Comparison of biological activity of butyl vs ethyl phenyl carbamates
An In-Depth Technical Guide to the Biological Activity of Butyl vs. Ethyl Phenyl Carbamates
Part 1: Executive Summary & Strategic Analysis
The Core Distinction:
In the development of mitotic inhibitors and agrochemicals, the structural modification of the ester moiety in
While both compounds function as "mitotic poisons" by destabilizing microtubule assembly (specifically interfering with spindle formation during metaphase), BPC consistently demonstrates superior potency in herbicidal applications compared to EPC. This increased activity is driven principally by the hydrophobic effect , where the butyl chain enhances membrane permeability and hydrophobic interaction within the tubulin binding pocket, up to a steric cutoff point.
Key Findings:
-
Potency: BPC > EPC in plant growth inhibition (Herbicidal Index: BPC ~1000 vs. EPC ~520).
-
Lipophilicity: BPC (LogP ~3.2) is significantly more lipophilic than EPC (LogP ~2.2), facilitating superior cellular uptake.
-
Solubility: EPC retains higher water solubility, making it easier to formulate for aqueous-phase bioassays without aggressive co-solvents.
Part 2: Physicochemical & Mechanistic Profiling
To understand the biological divergence, we must first quantify the structural drivers.
Table 1: Comparative Physicochemical Profile
| Feature | Ethyl | Butyl | Impact on Bioactivity |
| Molecular Formula | BPC has higher molecular weight. | ||
| Alkyl Chain | Ethyl ( | n-Butyl ( | Critical determinant of hydrophobicity. |
| LogP (Est.) | ~2.25 | ~3.30 | BPC crosses membranes more efficiently. |
| Water Solubility | Moderate | Low | EPC is preferred for rapid aqueous screens. |
| Mechanism | C-Mitosis (Spindle poison) | C-Mitosis (Spindle poison) | Identical target; different affinity/kinetics. |
| Herbicidal Activity | Moderate (Baseline) | High (2x Potency of EPC) | BPC exhibits stronger inhibition of root elongation. |
Mechanistic Pathway: The Hydrophobic "Sweet Spot"
The biological activity of phenyl carbamates follows a parabolic relationship with alkyl chain length.
-
Uptake: The carbamate moiety mimics peptide bonds, but the lipophilic tail (Ethyl/Butyl) drives passive transport across the cell wall and plasma membrane.
-
Binding: These compounds bind to the colchicine-binding site of tubulin. The hydrophobic pocket of tubulin accommodates the alkyl chain. The butyl group fills this pocket more effectively than the ethyl group, increasing binding affinity via Van der Waals forces.
-
Cutoff: Chains longer than butyl (e.g., hexyl, octyl) often show reduced activity due to steric hindrance or solubility limitations (the "cutoff effect").
Part 3: Visualization of Signaling & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) and the biological cascade leading to mitotic arrest.
Figure 1: Mechanistic pathway highlighting the superior membrane permeation and binding efficacy of the Butyl homolog (BPC).
Part 4: Experimental Protocols
Protocol A: Comparative Root Growth Inhibition Assay (Herbicidal Potency)
Rationale: This is the gold-standard phenotypic assay for mitotic inhibitors. Phenyl carbamates cause "club-root" morphology (swollen root tips) due to isotropic cell expansion when division is blocked.
Materials:
-
Test Compounds: EPC (CAS 101-99-5) and BPC (CAS 2621-75-2).
-
Biological Model: Cucumis sativus (Cucumber) or Avena sativa (Oat) seeds.
-
Solvent: Acetone (initial dissolve) + 0.1% Tween 80 aqueous buffer.
Workflow:
-
Stock Preparation: Dissolve EPC and BPC in acetone to create 100 mM stocks.
-
Dilution Series: Prepare aqueous emulsions at 1, 10, 50, 100, and 500 µM. Ensure acetone concentration is <1% to avoid solvent toxicity.
-
Germination: Place 10 seeds on filter paper in 90mm Petri dishes.
-
Treatment: Add 5 mL of the respective test solution. Include a Solvent Control (1% Acetone) and Positive Control (Colchicine 100 µM).
-
Incubation: Incubate at 25°C in the dark for 72 hours.
-
Data Acquisition: Measure primary root length.
-
Validation Check: Control roots must be >20mm. Positive control must show <5mm growth with swollen tips.
-
Expected Result:
-
EPC:
approx. 50–100 µM. -
BPC:
approx. 10–25 µM (Significantly more potent).
Protocol B: Tubulin Polymerization Turbidimetry Assay (In Vitro)
Rationale: To confirm the mechanism is direct tubulin binding rather than general cytotoxicity.
Workflow:
-
Protein: Purified Porcine Brain Tubulin (>99%).
-
Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) + 1 mM GTP. -
Setup: In a 96-well plate (pre-warmed to 37°C), add tubulin (2 mg/mL) mixed with EPC or BPC (10 µM and 50 µM).
-
Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Polymerization manifests as an increase in OD340.
-
Inhibition % = (Slope_control - Slope_treated) / Slope_control * 100.
-
Part 5: Experimental Workflow Visualization
Figure 2: Dual-stream validation workflow combining phenotypic observation with molecular verification.
References
-
Connecticut Agricultural Experiment Station. (1950). Fungitoxicity of Carbamic and Thiocarbamic Acid Esters.[1] (Bulletin 531). Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Ethyl N-phenylcarbamate Compound Summary. Retrieved from [Link]
-
Tsuboi, M., et al. (1983). Inhibition of bud initiation by ethyl N-phenylcarbamate results in meiotic development in the yeast Saccharomyces cerevisiae.[2] Archives of Microbiology.[2] Retrieved from [Link]
-
Shaw, W. C., & Swanson, C. R. (1953).[1] The relation of structural changes in the N-phenyl carbamates to their herbicidal efficiency.[1] Weeds, 2(1), 43-65. (Cited via Context 1.6).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Butyl Methyl(phenyl)carbamate
Executive Summary & Hazard Context
Do not treat this chemical as a standard organic solvent.
Butyl methyl(phenyl)carbamate belongs to the carbamate class of compounds. While often used as intermediates in organic synthesis or as research-grade analogs for pesticidal compounds, they possess a specific toxicological profile that demands rigorous handling.
The Core Hazard: Carbamates are reversible inhibitors of acetylcholinesterase (AChE) . Improper disposal or exposure does not merely cause chemical burns; it risks neurotoxicological effects (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).
Operational Directive:
-
Segregation: Absolute isolation from strong acids and bases.
-
Destruction: High-temperature incineration is the only validated disposal method.
-
Validation: Do not attempt in-lab chemical deactivation (hydrolysis) without HPLC/MS validation of byproducts.
Chemical Profile & Compatibility
To ensure safe transport and storage prior to disposal, you must understand the chemical's reactivity profile.
| Parameter | Specification | Operational Implication |
| Functional Group | Carbamate Ester (-NH-COO-) | Susceptible to hydrolysis; releases CO₂ and amines upon decomposition. |
| Solubility | Lipophilic (Organic Solvents) | Do not flush down drains. It will persist in aquatic environments. |
| Incompatibility | Strong Acids (e.g., HCl, H₂SO₄) | Causes rapid decomposition and heat generation. |
| Incompatibility | Strong Bases (e.g., NaOH) | Causes hydrolysis, potentially releasing toxic aniline derivatives. |
| Incompatibility | Oxidizers (e.g., Peroxides) | Risk of fire or explosion. |
| RCRA Status | Likely Toxic (D000/U-List equivalent) | Must be managed as Hazardous Waste (RCRA Subtitle C). |
Pre-Disposal Protocol: The "Chain of Custody"
Safety is a self-validating system. Follow this preparation workflow to ensure the waste is acceptable to your disposal vendor.
Step 1: Characterization & Segregation[1]
-
Pure Substance: If you have expired pure material, keep it in its original container if intact. Place this container inside a secondary clear bag.
-
Mixtures: If the carbamate is dissolved in a solvent (e.g., Dichloromethane, Methanol), the solvent's hazards dictate the primary waste tag, but the carbamate toxicity dictates the handling precaution.
-
Critical Rule: Never mix carbamate waste with acidic waste streams (e.g., acid digestions).
-
Step 2: Containerization
-
Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the mixture contains chlorinated solvents.
-
Headspace: Leave minimum 10% headspace to allow for thermal expansion.
Step 3: Labeling (Satellite Accumulation Area)
Your label must be explicit. "Organic Waste" is insufficient.
-
Required Text: "Hazardous Waste - Toxic."
-
Constituents: List "this compound" explicitly.
-
Hazard Codes: Check "Toxic" and "Irritant."
Disposal Workflow (Decision Logic)
This diagram outlines the decision process for disposing of carbamate waste. It is designed to prevent the common error of mixing incompatible streams.
Figure 1: Decision logic for segregating and packaging carbamate waste streams to ensure RCRA compliance.
Spill Response: Immediate Operational Safety
In the event of a spill, speed and protection are paramount. Carbamates can be absorbed through the skin.
The "4-C" Response Protocol
-
Clear: Evacuate the immediate area.
-
Contain: Use a spill pillow or vermiculite. Do not use sawdust (it is combustible and can react with oxidizers if present).
-
Clean:
Figure 2: The "4-C" workflow for managing carbamate spills in a laboratory setting.
Scientific Rationale (The "Why")
Why Incineration?
We specify incineration (thermal oxidation) rather than landfilling because carbamates are organic pollutants. In a high-temperature incinerator (>1000°C), the carbamate linkage (-NH-COO-) is thermally cleaved and oxidized into CO₂, H₂O, and NOₓ. This prevents the compound from leaching into groundwater where it could inhibit aquatic life AChE [1].
Why Avoid In-Lab Hydrolysis?
While it is chemically true that strong bases (NaOH) hydrolyze carbamates, this procedure is not recommended for general disposal because:
-
Kinetics: The rate of hydrolysis varies wildly based on the R-groups (Butyl/Phenyl).
-
Byproducts: Hydrolysis often yields the parent amine (in this case, likely a substituted aniline). Anilines are often more toxic and carcinogenic than the parent carbamate [2].
-
Exotherm: The reaction can be exothermic, creating a secondary splash hazard.
Trust Verification: Before signing off on the waste manifest, verify the "Waste Codes" with your EHS officer. For generic toxic carbamates without a specific P/U listing, the code D000 (Toxic) or state-specific codes often apply.
References
-
United States Environmental Protection Agency (EPA). (2023). RCRA Regulations and Keyword Index: Carbamates.[6] EPA.gov. [Link]
-
PubChem. (2023). Carbamate Class Toxicity and Safety Data.[4][7] National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. agilent.com [agilent.com]
- 5. tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet [chemicalbook.com]
- 6. rubber-group.com [rubber-group.com]
- 7. CARBAMATE PESTICIDE, SOLID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Butyl methyl(phenyl)carbamate
Executive Safety Summary & Hazard Profiling
Senior Scientist Note: As researchers, we often encounter "building blocks" like Butyl methyl(phenyl)carbamate (CAS Ref: 28131-24-0 for tert-butyl isomer, or similar analogs). While frequently used as intermediates (e.g., Boc-protected anilines) in organic synthesis, the Carbamate functional group demands a rigorous safety posture.
Unlike well-characterized reagents, research-grade carbamates often lack comprehensive toxicological data. Therefore, we apply the Precautionary Principle . We must manage this compound as a potential Cholinesterase Inhibitor and a Sensitizer until specific LD50/IC50 data proves otherwise.
The Physiological Risk (The "Why"): Carbamates can carbamylate the active site serine residues of Acetylcholinesterase (AChE). Even if this specific derivative has low potency, its lipophilic nature (butyl/phenyl groups) facilitates dermal absorption .
-
Primary Route of Entry: Dermal (Skin) and Inhalation (Dust/Aerosol).
-
Target Organs: Central Nervous System (CNS), Skin, Eyes.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system. Do not deviate from these standards without a specific risk assessment.
| PPE Category | Standard Protocol (Analytical/Small Scale) | High-Risk Protocol (Synthesis/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Barrier Inner: NitrileOuter: Silver Shield® / 4H® (Laminate) | Permeation: Carbamates dissolved in organic solvents (DCM, DMSO) can permeate thin nitrile rapidly. Laminates provide broad chemical resistance. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Face Shield + Goggles | Aerosol Defense: Safety glasses are insufficient for fine powders or pressurized synthesis lines where splash/dust ingress is possible. |
| Respiratory | Fume Hood Use Mandatory If hood unavailable: N95/P100 (Particulate) | PAPR or Full-Face Respirator Cartridge: OV/P100 (Organic Vapor + HEPA) | Inhalation: Solid carbamates generate static dust. Solutions generate vapors. The OV/P100 combo covers both phases. |
| Body Defense | Lab Coat (Cotton/Poly blend, buttoned) | Tyvek® Coveralls (Disposable, impervious) | Contamination Control: Prevents migration of trace chemicals to street clothes and common areas. |
Operational Protocols: Step-by-Step
A. Engineering Controls & Weighing
-
Static Management: this compound solids are often electrostatic. Use an antistatic gun or ionizer inside the balance enclosure to prevent "flying powder."
-
The "Red Zone" Rule: All open manipulation must occur at least 6 inches inside the fume hood sash.
B. Solubilization & Transfer
-
Solvent Choice: When dissolving in DMSO or DMF, remember that these solvents are penetration enhancers . They will carry the carbamate through intact skin faster than the neat solid.
-
Transfer Technique: Use positive-displacement pipettes for viscous oils to prevent dripping.
C. Decontamination of Surfaces
-
Hydrolysis Strategy: Carbamates are generally susceptible to alkaline hydrolysis.
-
Cleaning Agent: Use a 10% Sodium Carbonate (
) or dilute Sodium Hydroxide ( ) solution to wipe down surfaces, followed by a water rinse. This aids in deactivating the carbamate functionality.
Visualizing Safety Logic
Diagram 1: PPE Selection Decision Tree
This logic gate ensures you select the correct barriers based on the physical state of the compound.
Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Emergency Response: The "SLUDGE" Protocol
If exposure is suspected, immediate recognition of cholinergic crisis is vital. While this compound may be less potent than agricultural carbamates, the SLUDGE mnemonic is the gold standard for monitoring.
-
S alivation (Excessive drooling)
-
L acrimation (Tearing eyes)
-
U rination (Loss of control)
-
D efecation
-
G astrointestinal Distress (Cramps)
-
E mesis (Vomiting)
Diagram 2: Exposure Response Workflow
Caption: Immediate actions following suspected dermal or inhalation exposure.
Disposal & Waste Management
Core Directive: Never dispose of carbamates down the drain. They are toxic to aquatic life.
-
Segregation:
-
Create a dedicated waste stream labeled: "Hazardous Waste - Toxic Organic - Carbamate."
-
Do not mix with strong acids (potential for uncontrolled evolution of gases/heat) or strong oxidizers.
-
-
Container Compatibility:
-
High-density polyethylene (HDPE) or Glass containers are suitable.
-
Ensure the cap has a chemically resistant liner (Teflon/PTFE).
-
-
Disposal Method:
-
Incineration is the only recommended disposal method for carbamates to ensure complete thermal destruction of the nitrogen-carbon bond.
-
Diagram 3: Waste Disposal Logic
Caption: Proper segregation and packaging workflow for laboratory disposal.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2011). NIOSH Pocket Guide to Chemical Hazards - Carbaryl (Carbamate Analog). Centers for Disease Control and Prevention. [Link]
-
PubChem. (2023). Compound Summary: tert-Butyl methyl(phenyl)carbamate (CAS 28131-24-0).[2][3][4][5][6] National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2021). Recognition and Management of Pesticide Poisonings (6th Ed.) - Chapter 6: Carbamates.[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7][8] National Academies Press. [Link]
Sources
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. 474020-88-7|tert-Butyl methyl(4-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. 1490364-79-8|tert-Butyl methyl(m-tolyl)carbamate|BLD Pharm [bldpharm.com]
- 4. 28131-24-0|tert-Butyl methyl(phenyl)carbamate|BLD Pharm [bldpharm.com]
- 5. tert-butyl methylphenylcarbamate 95% | CAS: 28131-24-0 | AChemBlock [achemblock.com]
- 6. 28131-24-0|tert-Butyl methyl(phenyl)carbamate| Ambeed [ambeed.com]
- 7. vumc.org [vumc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
